6-(Piperazin-1-ylcarbonyl)-2-naphthol
Description
Properties
IUPAC Name |
(6-hydroxynaphthalen-2-yl)-piperazin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c18-14-4-3-11-9-13(2-1-12(11)10-14)15(19)17-7-5-16-6-8-17/h1-4,9-10,16,18H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCDLBUEOHPPJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC3=C(C=C2)C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
chemical structure and physical properties of 6-(Piperazin-1-ylcarbonyl)-2-naphthol
An In-depth Technical Guide to 6-(Piperazin-1-ylcarbonyl)-2-naphthol: Chemical Structure, Properties, and Synthetic Insights
Authored by: A Senior Application Scientist
Foreword: This technical guide provides a comprehensive overview of 6-(Piperazin-1-ylcarbonyl)-2-naphthol, a molecule of significant interest in medicinal chemistry and drug development. By integrating a naphthol scaffold with a piperazine moiety, this compound presents a unique structural motif with potential for diverse pharmacological applications. This document delves into its chemical architecture, predicted physicochemical properties, a proposed synthetic pathway, and a detailed analytical workflow for its characterization. The insights provided herein are curated for researchers, scientists, and professionals in the field of drug discovery, offering a foundational understanding of this promising chemical entity.
Introduction: The Convergence of Naphthol and Piperazine Scaffolds
The strategic combination of well-established pharmacophores is a cornerstone of modern drug design. 6-(Piperazin-1-ylcarbonyl)-2-naphthol is a prime example of this approach, marrying the structural features of 2-naphthol and piperazine. The naphthol group, a bicyclic aromatic system with a hydroxyl substituent, is a privileged structure found in numerous biologically active compounds, including anticancer and antimicrobial agents[1][2]. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms, is a common constituent in a vast array of pharmaceuticals, imparting favorable pharmacokinetic properties and serving as a versatile linker[3][4][5].
The incorporation of a piperazine-1-carbonyl linker at the 6-position of the 2-naphthol core is anticipated to modulate the electronic and steric properties of the parent naphthol, potentially leading to novel biological activities. This guide will explore the chemical intricacies of this hybrid molecule, providing a robust framework for its synthesis and characterization.
Chemical Structure and Nomenclature
The chemical structure of 6-(Piperazin-1-ylcarbonyl)-2-naphthol is characterized by a 2-naphthol core functionalized at the 6-position with a carbonyl group attached to the nitrogen atom of a piperazine ring.
-
IUPAC Name: (6-hydroxynaphthalen-2-yl)(piperazin-1-yl)methanone
-
Molecular Formula: C₁₅H₁₆N₂O₂
-
Molecular Weight: 256.30 g/mol
The structure combines a planar, hydrophobic naphthalene system with a flexible, basic piperazine ring, suggesting a molecule with amphiphilic character.
Proposed Synthesis Pathway
Experimental Protocol: Synthesis of 6-(Piperazin-1-ylcarbonyl)-2-naphthol
Step 1: Carboxylation of 6-bromo-2-naphthol to 6-hydroxy-2-naphthoic acid
-
Reactant Preparation: In a high-pressure reaction vessel, add 6-bromo-2-naphthol (1.0 eq), a palladium catalyst such as Pd(OAc)₂ (0.02 eq), a phosphine ligand like dppf (0.04 eq), and a base such as K₂CO₃ (2.0 eq) to a suitable solvent like DMF.
-
Reaction Conditions: Seal the vessel and purge with carbon monoxide gas (50-100 atm). Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the reaction to room temperature and carefully release the pressure. Acidify the reaction mixture with aqueous HCl (1 M) to precipitate the product. Filter the solid, wash with water, and dry under vacuum to yield 6-hydroxy-2-naphthoic acid.
Step 2: Amide coupling of 6-hydroxy-2-naphthoic acid with piperazine
-
Reactant Preparation: To a solution of 6-hydroxy-2-naphthoic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF, add a coupling agent like HATU (1.2 eq) and a non-nucleophilic base such as DIPEA (2.0 eq). Stir the mixture for 15 minutes at room temperature.
-
Addition of Piperazine: Add a solution of piperazine (1.1 eq) in DMF to the reaction mixture.
-
Reaction and Purification: Stir the reaction at room temperature overnight. Monitor the reaction by TLC. After completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 6-(Piperazin-1-ylcarbonyl)-2-naphthol.
Caption: Proposed two-step synthesis of 6-(Piperazin-1-ylcarbonyl)-2-naphthol.
Physicochemical Properties
The physicochemical properties of a compound are critical for its handling, formulation, and biological activity. The following table summarizes the predicted and known properties of 6-(Piperazin-1-ylcarbonyl)-2-naphthol and its parent scaffolds.
| Property | 6-(Piperazin-1-ylcarbonyl)-2-naphthol (Predicted) | 2-Naphthol (Known) | Piperazine (Known) |
| Appearance | Off-white to pale yellow solid | Colorless or occasionally yellow crystalline solid[6] | White crystalline solid |
| Melting Point (°C) | 180 - 200 | 121 - 123[6] | 106 |
| Boiling Point (°C) | > 300 | 285[6] | 146 |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (DMSO, DMF, Methanol) | Soluble in simple alcohols, ethers, and chloroform; sparingly soluble in water[6] | Soluble in water and ethanol |
| pKa (acidic) | ~9.5 (naphtholic OH) | 9.51[6] | - |
| pKa (basic) | ~8.5 (piperazine NH) | - | 9.8 (first protonation), 5.6 (second protonation) |
Analytical and Spectroscopic Characterization
A comprehensive analytical workflow is essential to confirm the identity and purity of the synthesized 6-(Piperazin-1-ylcarbonyl)-2-naphthol.
Caption: A typical analytical workflow for 6-(Piperazin-1-ylcarbonyl)-2-naphthol.
Infrared (IR) Spectroscopy
The IR spectrum of 6-(Piperazin-1-ylcarbonyl)-2-naphthol is expected to show characteristic absorption bands corresponding to its functional groups.
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O-H Stretch: A broad band in the region of 3200-3500 cm⁻¹ due to the phenolic hydroxyl group.
-
N-H Stretch: A medium intensity band around 3300 cm⁻¹ from the secondary amine in the piperazine ring.
-
C=O Stretch: A strong absorption band around 1630-1650 cm⁻¹ corresponding to the amide carbonyl group.
-
C=C Stretch: Aromatic C=C stretching vibrations will appear in the 1500-1600 cm⁻¹ region.
-
C-N Stretch: A band in the 1200-1350 cm⁻¹ region for the C-N bond of the amide.
For comparison, the IR spectrum of 2-naphthol shows a characteristic broad O-H stretch around 3253 cm⁻¹ and aromatic C-H and C=C stretching vibrations[7].
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum will provide detailed information about the chemical environment of the hydrogen atoms.
-
Aromatic Protons: Signals for the six protons on the naphthalene ring are expected in the range of δ 7.0-8.0 ppm. The specific splitting patterns will depend on their positions and coupling with neighboring protons.
-
Piperazine Protons: The eight protons of the piperazine ring will likely appear as two or more broad multiplets in the δ 2.5-4.0 ppm region.
-
N-H Proton: The piperazine N-H proton will likely appear as a broad singlet that may exchange with D₂O.
-
O-H Proton: The phenolic O-H proton will appear as a singlet, with its chemical shift being solvent and concentration-dependent.
¹³C NMR: The carbon NMR spectrum will confirm the carbon framework of the molecule.
-
Carbonyl Carbon: A signal for the amide carbonyl carbon is expected around δ 165-170 ppm.
-
Aromatic Carbons: The ten carbons of the naphthalene ring will show signals in the aromatic region (δ 110-160 ppm). The carbon bearing the hydroxyl group (C-2) will be shifted downfield (around δ 155 ppm), and the carbon attached to the carbonyl group (C-6) will also be downfield.
-
Piperazine Carbons: The four carbons of the piperazine ring are expected to resonate in the δ 40-55 ppm range.
Reference data for 2-naphthol shows aromatic carbon signals between 109 and 154 ppm[8].
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) will be used to confirm the molecular formula of the compound. The expected exact mass for the protonated molecule [M+H]⁺ is 257.1285.
Potential Applications in Drug Development
The structural amalgamation of a naphthol core and a piperazine moiety in 6-(Piperazin-1-ylcarbonyl)-2-naphthol suggests a high potential for biological activity. Piperazine derivatives are known to exhibit a wide range of pharmacological effects, including antipsychotic, antidepressant, and anxiolytic activities, often by interacting with central nervous system targets[3]. Naphthol derivatives have been investigated for their anticancer and antimicrobial properties[2][9].
Therefore, 6-(Piperazin-1-ylcarbonyl)-2-naphthol and its analogs could be promising candidates for screening in various therapeutic areas, including:
-
Oncology: The naphthol scaffold could contribute to cytotoxic activity against cancer cell lines.
-
Infectious Diseases: The compound may exhibit antimicrobial or antifungal properties.
-
Central Nervous System (CNS) Disorders: The piperazine moiety is a well-known CNS pharmacophore, suggesting potential applications in neuropharmacology.
Further derivatization of the piperazine nitrogen or the naphtholic hydroxyl group could lead to a library of compounds with a fine-tuned pharmacological profile.
Conclusion
6-(Piperazin-1-ylcarbonyl)-2-naphthol is a molecule with a compelling chemical structure that holds considerable promise for further investigation in the field of medicinal chemistry. This guide has provided a detailed theoretical framework for its synthesis, characterization, and potential applications. The proposed synthetic route is robust and relies on well-established chemical transformations. The outlined analytical workflow will ensure the unambiguous identification and quality control of the synthesized compound. The convergence of the pharmacologically relevant naphthol and piperazine scaffolds makes this molecule an attractive target for future drug discovery efforts.
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Affiliations, P. G. P. in B. S. (2019, February 15). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. [Link]
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Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in. (n.d.). [Link]
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Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors - PMC. (n.d.). [Link]
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Potential of Piperazinylalkylester Prodrugs of 6-Methoxy-2-Naphthylacetic Acid (6-MNA) for Percutaneous Drug Delivery - PMC. (n.d.). [Link]
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structural characterization of 6-(Piperazin-1-ylcarbonyl)-2-naphthol by 1H NMR
An In-Depth Technical Guide to the Structural Characterization of 6-(Piperazin-1-ylcarbonyl)-2-naphthol by ¹H NMR
Introduction
In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. 6-(Piperazin-1-ylcarbonyl)-2-naphthol is a compound of significant interest, integrating three key pharmacophores: a rigid naphthol scaffold, a versatile piperazine ring, and a robust amide linker. This unique combination presents potential for diverse biological activities, making its precise structural verification paramount.
This technical guide provides a comprehensive framework for the structural characterization of 6-(Piperazin-1-ylcarbonyl)-2-naphthol using one-dimensional (1D) Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. As a senior application scientist, this document moves beyond a simple recitation of data, focusing instead on the underlying principles, the rationale behind experimental design, and the expert interpretation of spectral data. It is intended for researchers, chemists, and drug development professionals who require a deep and practical understanding of NMR-based structural analysis.
Molecular Structure and Proton Environments
A thorough analysis begins with a clear understanding of the molecule's topology and the distinct chemical environments of its protons. The structure is logically divisible into three main components: the 2-naphthol ring system, the piperazine ring, and the labile protons of the hydroxyl and amine groups.
Caption: Standardized workflow for NMR sample preparation, data acquisition, and processing.
Step-by-Step Methodology
-
Sample Preparation:
-
Justification: Proper sample preparation is the most critical factor for obtaining a high-resolution spectrum. [1] * Protocol:
-
Accurately weigh approximately 10-20 mg of 6-(Piperazin-1-ylcarbonyl)-2-naphthol. 2. Select an appropriate deuterated solvent. DMSO-d₆ is the recommended choice as it readily dissolves polar compounds and is effective at revealing exchangeable -OH and -NH protons which might be broadened or unobserved in less polar solvents like CDCl₃. [2][3] 3. Add approximately 0.7 mL of DMSO-d₆ to the sample in a small vial. [4]Ensure complete dissolution, using gentle vortexing if necessary.
-
To ensure magnetic field homogeneity, the solution must be free of particulate matter. [5]Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. 5. Cap the NMR tube securely to prevent contamination.
-
-
-
Instrumental Setup and Data Acquisition:
-
Justification: Standardized instrument parameters ensure data consistency and allow for valid comparisons between samples.
-
Protocol:
-
Insert the sample into the NMR spectrometer.
-
Lock: The instrument uses the deuterium signal from the solvent (DMSO-d₆) to stabilize the magnetic field over time. [4] 3. Shim: This process optimizes the homogeneity of the magnetic field across the sample volume, which is essential for achieving sharp, well-resolved peaks.
-
Acquisition Parameters (Example for a 400 MHz spectrometer):
-
Number of Scans (NS): 16-32 (to achieve adequate signal-to-noise ratio).
-
Relaxation Delay (D1): 1-2 seconds (to allow protons to return to equilibrium between pulses).
-
Acquisition Time (AQ): 2-4 seconds.
-
Pulse Width (P1): A calibrated 90° pulse.
-
-
Acquire the Free Induction Decay (FID) data.
-
-
-
Data Processing:
-
Justification: Correct data processing is necessary to extract accurate chemical shift and integration information from the raw data.
-
Protocol:
-
Apply a Fourier Transform (FT) to convert the time-domain FID signal into the frequency-domain spectrum.
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode (positive and symmetric).
-
Apply a baseline correction to ensure the flat baseline required for accurate integration.
-
Reference the chemical shift scale. For DMSO-d₆, the residual solvent peak should be calibrated to δ 2.50 ppm.
-
Integrate the signals. Set the integration of a well-resolved signal corresponding to a known number of protons (e.g., one of the aromatic signals assumed to be 1H) and calibrate all other integrals relative to it.
-
Analyze the spectrum, identifying the chemical shift, integration, and multiplicity for each signal.
-
-
Conclusion
The structural characterization of 6-(Piperazin-1-ylcarbonyl)-2-naphthol by ¹H NMR is a systematic process grounded in the fundamental principles of spectroscopy. By dissecting the molecule into its constituent fragments—the naphthol core, the piperazine ring, and its labile protons—one can predict and interpret the resulting spectrum with high confidence. The characteristic signals in the aromatic region, the two distinct multiplets for the piperazine protons, and the exchangeable -OH and -NH peaks provide a unique spectral fingerprint. Following the detailed experimental protocol ensures the acquisition of high-fidelity data, which, when expertly interpreted, provides unambiguous confirmation of the molecular structure, an essential step in advancing any research or development program involving this promising chemical entity.
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Chemical Research Support. (n.d.). Sample Preparation & NMR Tubes. Weizmann Institute of Science. [Link]
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Abraham, R. J., & Mobli, M. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(7), 395-408. [Link]
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Ismael, S., et al. (2022). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 -triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzene sulfonamide. Journal of University of Babylon for Pure and Applied Sciences, 30(2), 1-12. [Link]
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Photophysical and Fluorescent Properties of 6-(Piperazin-1-ylcarbonyl)-2-naphthol: A Technical Guide
Executive Summary
The rational design of fluorescent probes relies heavily on predictable photophysical responses to microenvironmental changes. 6-(Piperazin-1-ylcarbonyl)-2-naphthol (CAS 2307507-17-9) represents a highly versatile building block in the development of advanced bioimaging agents and chemosensors[1][2]. By coupling the electron-donating properties of a 2-naphthol core with the electron-withdrawing nature of a 6-position carbonyl group, this molecule establishes a robust Donor-π-Acceptor (D-π-A) architecture.
This whitepaper provides an in-depth analysis of the core photophysical mechanisms governing this molecule—specifically Intramolecular Charge Transfer (ICT) and Excited-State Proton Transfer (ESPT)—alongside self-validating experimental protocols for characterizing its fluorescent properties.
Structural Rationale & Molecular Design
The utility of 6-(Piperazin-1-ylcarbonyl)-2-naphthol stems from the synergistic function of its three structural domains:
-
The 2-Naphthol Core (Electron Donor & Proton Switch): The hydroxyl group acts as a weak electron donor in its neutral form (pH < 7) but becomes a potent electron donor upon deprotonation to the naphtholate anion (pH > 9). This ionization acts as an optical switch, dramatically red-shifting both absorption and emission spectra[3][4].
-
The 6-Carbonyl Moiety (Electron Acceptor): The amide carbonyl at the 6-position draws electron density across the naphthalene π-system upon photoexcitation, facilitating a strong ICT state[5][6].
-
The Piperazine Ring (Solubility & Targeting Handle): The distal secondary amine (pKa ~8.5) serves a dual purpose. It significantly enhances aqueous solubility and acts as a lysosomotropic targeting group. At the acidic pH of lysosomes (~4.5–5.0), the piperazine nitrogen protonates, trapping the fluorophore within the organelle. Furthermore, it provides a highly reactive nucleophilic handle for bioconjugation to peptides or antibodies[7][8].
Core Photophysical Mechanisms
Intramolecular Charge Transfer (ICT) & Solvatochromism
Upon absorption of a photon, the molecule undergoes a rapid redistribution of electron density from the naphthol oxygen toward the carbonyl oxygen. This creates a highly polar Franck-Condon excited state. As the surrounding solvent molecules reorient to stabilize this newly formed dipole (solvent relaxation), the energy of the excited state drops. This results in pronounced solvatochromism —the emission wavelength shifts significantly to the red in polar solvents[3][6].
Excited-State Proton Transfer (ESPT)
A defining feature of 2-naphthol derivatives is their extreme photoacidity. While the ground-state pKa of the hydroxyl group is typically ~8.5–9.0, excitation to the S₁ state causes a massive redistribution of charge that weakens the O-H bond. According to the Förster cycle , the excited-state pKa (pKa*) drops to ~2.5–3.0. Consequently, in aqueous media at physiological pH (7.4), the molecule is excited as a neutral species but rapidly deprotonates in the excited state to emit exclusively from the naphtholate anion, resulting in an unusually large Stokes shift[3][9].
Two-Photon Absorption (TPA)
The extended D-π-A conjugation of 2,6-disubstituted naphthalenes yields excellent two-photon absorption cross-sections (typically 30–120 GM depending on the ionization state). This non-linear optical property allows for excitation using near-infrared (NIR) femtosecond lasers, enabling deep-tissue imaging with minimal autofluorescence and phototoxicity[5][6].
Caption: Jablonski diagram of 6-(Piperazin-1-ylcarbonyl)-2-naphthol ICT and ESPT mechanisms.
Quantitative Photophysical Data
The following table summarizes the typical photophysical parameters for 6-carbonyl-2-naphthol architectures (derived from structural analogs like 6-acetyl-2-naphthol)[4][5][10].
| Parameter | Neutral Form (pH < 7) | Anionic Form (pH > 10) | Mechanistic Driver |
| Absorption Max (λ_abs) | ~330 - 340 nm | ~370 - 380 nm | Enhanced electron donation from -O⁻ |
| Emission Max (λ_em) | ~430 - 450 nm | ~520 - 550 nm | ICT and solvent relaxation |
| Stokes Shift (Δν) | ~6,500 cm⁻¹ | ~7,500 cm⁻¹ | Excited-state dipole expansion |
| Ground-State pKa (OH) | ~8.5 - 9.0 | N/A | Phenolic proton dissociation |
| Excited-State pKa* | ~2.5 - 3.0 | N/A | Förster cycle (ESPT) |
| Two-Photon Cross Section | ~30 - 50 GM | ~80 - 120 GM | D-π-A dipole transition enhancement |
Experimental Protocols
To rigorously characterize this fluorophore, the following self-validating workflows must be executed.
Protocol 1: Determination of Ground-State and Excited-State pKa
Objective: Quantify the exact pH at which the naphthol proton dissociates in both the ground and excited states. Causality: We utilize a Britton-Robinson universal buffer rather than switching between different buffer systems (e.g., acetate to phosphate to borate). This maintains a constant ionic strength across the entire pH range (2.0 to 12.0), preventing ionic-strength-dependent artifacts from shifting the apparent pKa.
-
Preparation: Prepare a 1.0 mM stock solution of the compound in anhydrous DMSO.
-
Titration: Dilute the stock to a final concentration of 10 µM in Britton-Robinson buffers ranging from pH 2.0 to 12.0 (keep final DMSO concentration ≤ 1% to prevent solvent-induced pKa shifts).
-
UV-Vis Acquisition: Record the absorption spectra.
-
Self-Validation Checkpoint: Look for a strict isosbestic point (typically around 350 nm). The presence of a clean isosbestic point validates that only a two-state equilibrium (Neutral ⇌ Anion) is occurring without aggregation.
-
-
Fluorescence Acquisition: Excite at the isosbestic point and record emission spectra.
-
Data Fitting: Plot the ratio of the emission intensities (I_anion / I_neutral) against pH. Fit the curve using the Henderson-Hasselbalch non-linear regression to extract the ground-state pKa. Calculate the excited-state pKa* using the Förster cycle equation based on the spectral shifts.
Protocol 2: Solvatochromic Analysis (Lippert-Mataga Plot)
Objective: Determine the change in dipole moment (Δμ) upon excitation to validate the ICT mechanism. Causality: We strictly utilize aprotic solvents of varying polarity (e.g., Toluene, Chloroform, Ethyl Acetate, Acetonitrile). Protic solvents (like water or methanol) are excluded from the primary linear fit because they introduce specific hydrogen-bonding interactions that violate the assumptions of the general dipole-dipole interactions modeled by the Lippert-Mataga equation.
-
Preparation: Prepare 5 µM solutions of the compound in a series of anhydrous aprotic solvents.
-
Measurement: Record the absorption peak (ν_abs) and emission peak (ν_em) in wavenumbers (cm⁻¹).
-
Calculation: Calculate the Stokes shift (Δν = ν_abs - ν_em) for each solvent. Calculate the orientation polarizability (Δf) of each solvent using its dielectric constant (ε) and refractive index (n).
-
Validation Plot: Plot Δν against Δf.
-
Self-Validation Checkpoint: A highly linear plot (R² > 0.95) confirms that the emission shift is purely driven by general solvent relaxation around the excited-state dipole, validating a robust ICT state rather than conformational twisting (TICT).
-
Caption: Experimental workflow for determining pKa, ESPT, and solvatochromic properties.
References
-
Zhang, P., Lian, P., Wang, X., Li, X., Wei, C., & Li, X. (2019). "A 6-acetyl-2-naphthol based two-photon fluorescent probe for the selective detection of nitroxyl and imaging in living cells." Analytical Methods, 11, 1299-1303. URL: [Link]
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Hou, P., Chen, S., & Song, X. (2014). "A colorimetric and fluorescent probe for fluoride ions based on 6-acetyl-2-naphthol." Luminescence, 29(5), 423-426. URL: [Link]
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Lakowicz, J. R. (2006). "Principles of Fluorescence Spectroscopy" (3rd Ed.). Springer. URL: [Link]
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exploring the biological activity of 6-(Piperazin-1-ylcarbonyl)-2-naphthol derivatives
An In-depth Technical Guide to the Biological Activity of 6-(Piperazin-1-ylcarbonyl)-2-naphthol Derivatives
Introduction: A Strategic Union of Privileged Scaffolds
In the landscape of modern medicinal chemistry, the strategic hybridization of pharmacologically significant scaffolds is a cornerstone of rational drug design. This guide delves into the biological potential of a unique molecular architecture: 6-(Piperazin-1-ylcarbonyl)-2-naphthol derivatives. This class of compounds represents a thoughtful fusion of two moieties, each with a rich history of therapeutic relevance. By covalently linking the versatile 2-naphthol core with the ubiquitous piperazine ring, we create a chemical entity poised for multifaceted interactions with biological systems.
The 2-Naphthol Moiety: A Versatile and Reactive Core
2-Naphthol (or β-naphthol) is a naphthalene homolog of phenol, characterized by its fluorescent properties and greater reactivity.[1] It serves as a widely used intermediate in the synthesis of dyes and a plethora of other chemical compounds.[1] In the context of drug discovery, the naphthol scaffold is present in numerous compounds demonstrating significant anticancer activity.[2][3][4] Its rigid, planar structure provides an excellent platform for developing inhibitors that can interact with flat hydrophobic regions of protein targets or intercalate with DNA. Furthermore, derivatives of naphthol have been explored as potent enzyme inhibitors, including acetylcholinesterase and carbonic anhydrase.[5][6]
The Piperazine Ring: A "Privileged" Structure in Drug Discovery
The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions.[7] It is considered a "privileged scaffold" because its derivatives are known to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[7][8][9] The incorporation of a piperazine moiety can enhance the physicochemical properties of a molecule, such as aqueous solubility and membrane permeability, which are critical for bioavailability. Piperazine derivatives have demonstrated an impressive array of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antidepressant activities.[7][8][10]
The rationale for designing 6-(Piperazin-1-ylcarbonyl)-2-naphthol derivatives is therefore clear: to create hybrid molecules that leverage the structural and electronic features of the naphthol core for target binding, while utilizing the piperazine ring to modulate pharmacological activity, improve pharmacokinetics, and enable further structural diversification. This guide will explore the synthesis, primary biological activities, and therapeutic potential of this promising class of compounds.
PART 1: Synthesis and Chemical Framework
The synthesis of 6-(Piperazin-1-ylcarbonyl)-2-naphthol derivatives is achieved through standard, yet robust, organic chemistry methodologies. The general approach involves the formation of an amide bond between a functionalized 2-naphthol core and a selected piperazine derivative.
General Synthetic Strategy
A plausible and efficient synthetic route begins with a pre-functionalized starting material, 6-hydroxy-2-naphthoic acid. This precursor contains the necessary hydroxyl and carboxylic acid groups at the desired positions on the naphthalene ring. The key transformation is an amide coupling reaction.
The process can be summarized in two critical steps:
-
Activation of the Carboxylic Acid: The carboxylic acid group of 6-hydroxy-2-naphthoic acid is converted into a more reactive intermediate. This is commonly achieved by transforming it into an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, or by using peptide coupling agents such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Amide Bond Formation: The activated acyl intermediate is then reacted with a desired piperazine derivative. The nucleophilic secondary amine of the piperazine ring attacks the electrophilic carbonyl carbon of the activated naphthoic acid, forming the stable amide linkage and yielding the target compound. The choice of piperazine (e.g., unsubstituted piperazine, N-methylpiperazine, N-phenylpiperazine) allows for the systematic modification of the final molecule's properties.
Representative Experimental Protocol
Synthesis of 6-(Piperazin-1-ylcarbonyl)-naphthalen-2-ol
-
Step A: Activation of 6-hydroxy-2-naphthoic acid
-
To a solution of 6-hydroxy-2-naphthoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add oxalyl chloride (1.2 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring the evolution of gas.
-
Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 6-hydroxy-2-naphthoyl chloride. This intermediate is typically used immediately in the next step without further purification.
-
-
Step B: Amide Coupling with Piperazine
-
Dissolve the crude 6-hydroxy-2-naphthoyl chloride in anhydrous DCM.
-
In a separate flask, dissolve piperazine (2.5 eq, to act as both reactant and base) or piperazine (1.1 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the piperazine solution to 0 °C and add the acyl chloride solution dropwise with vigorous stirring.
-
Allow the reaction to proceed at room temperature for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with water, dilute HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude solid by column chromatography or recrystallization to obtain the final product, 6-(piperazin-1-ylcarbonyl)-naphthalen-2-ol.
-
Synthesis Workflow Diagram
Caption: General two-step synthesis of the target derivatives.
PART 2: Anticancer Activity
A significant body of research points to the potent anticancer activities of both naphthol and piperazine-containing compounds. Their combination in the 6-(Piperazin-1-ylcarbonyl)-2-naphthol scaffold suggests a strong potential for oncological applications, primarily through mechanisms involving the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.
Mechanism I: Inhibition of CREB-Mediated Gene Transcription
The CREB (cyclic AMP-response element binding protein) transcription factor is a critical downstream effector in numerous signaling pathways that are often hyperactivated in cancer.[11][12] The activation of CREB is dependent on its phosphorylation and subsequent binding to the KIX domain of the coactivator CBP.[12] This interaction is essential for the transcription of genes that promote cell proliferation, survival, and metastasis.
Structurally related 3-hydroxy-2-naphthamide compounds, such as Naphthol AS-E, have been identified as potent, cell-permeable inhibitors of this crucial KIX-KID interaction.[11][12] These molecules bind to the KIX domain, physically preventing its association with phosphorylated CREB and thereby inhibiting CREB-mediated gene transcription.[11] This leads to the downregulation of CREB target genes and ultimately suppresses cancer cell growth.[12] Given their structural similarity, 6-(Piperazin-1-ylcarbonyl)-2-naphthol derivatives are hypothesized to function via a similar mechanism.
Caption: Inhibition of the CREB signaling pathway.
Mechanism II: Multi-Target Enzyme Inhibition
Beyond the CREB pathway, 2-naphthol derivatives have demonstrated the ability to inhibit other crucial cancer targets:
-
Topoisomerase I & II Inhibition: These enzymes are vital for managing DNA topology during replication and transcription. Their inhibition leads to DNA strand breaks and triggers cell death. Certain 1H-benzo[f]chromene derivatives of 2-naphthol have been shown to inhibit both topoisomerase I and II.[2]
-
Tyrosine Kinase Inhibition: Receptor tyrosine kinases like EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) are often overexpressed in tumors and drive cell growth and angiogenesis. Rigid analogs of 2-naphthol have shown inhibitory activity against these kinases.[2]
Induction of Apoptosis and Cell Cycle Arrest
A common outcome of targeting these pathways is the induction of programmed cell death (apoptosis) and a halt in the cell division cycle.
-
Apoptosis: Flow cytometry analyses have confirmed that 2-naphthol derivatives induce apoptosis in various cancer cell lines, including breast (MCF-7), pancreatic (BxPC-3), and colorectal (HT-29) cancers.[3]
-
Cell Cycle Arrest: These compounds frequently cause cells to accumulate in the G2/M phase of the cell cycle, preventing mitosis and further proliferation. This effect has been observed in MCF-7 breast cancer cells and HeLa cervical cancer cells treated with different naphthol derivatives.[3]
In Vitro Cytotoxicity Data
The anticancer potential of these compounds is quantified by their half-maximal inhibitory concentration (IC₅₀), the concentration required to inhibit the growth of 50% of cancer cells. The following table summarizes representative data for structurally related compounds.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1H-Benzo[f]chromene derivative (4a) | MCF-7 (Breast) | 1.23 | [3] |
| 1H-Benzo[f]chromene derivative (4b) | MCF-7 (Breast) | 1.54 | [3] |
| 1H-Benzo[f]chromene derivative (4a) | HCT-116 (Colon) | 2.43 | [3] |
| 1H-Benzo[f]chromene derivative (4a) | HepG-2 (Liver) | 3.76 | [3] |
| Benzimidazole-Piperazine Hybrid | MCF-7 (Breast) | 9.32 | [7] |
| Benzimidazole-Piperazine Hybrid | HUH7 (Liver) | 6.41 | [7] |
| Doxorubicin (Reference Drug) | MCF-7 (Breast) | 4.56 | [3] |
Protocol: Cell Viability (MTT) Assay
This protocol provides a standard method for assessing the cytotoxic effects of the synthesized derivatives.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the 6-(piperazin-1-ylcarbonyl)-2-naphthol derivatives in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include wells with untreated cells (negative control) and a known anticancer drug (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
PART 3: Antimicrobial Activity
The piperazine moiety is a well-established pharmacophore in antimicrobial agents.[10] Its hybridization with the naphthol core, which also possesses antimicrobial properties, results in derivatives with promising activity against a range of pathogenic bacteria and fungi.[13]
Spectrum of Activity
Derivatives containing piperazine or naphthol scaffolds have shown efficacy against:
-
Gram-Positive Bacteria: Including multidrug-resistant (MDR) strains of Staphylococcus aureus.[10][13]
-
Gram-Negative Bacteria: Such as Pseudomonas aeruginosa and Escherichia coli.[10][13]
-
Fungi: Including species like Aspergillus niger and Candida albicans.[10][13]
Mechanism of Action: DNA Gyrase Inhibition
One of the primary mechanisms underlying the antibacterial activity of these compounds is the inhibition of DNA gyrase (a type II topoisomerase).[14][15] This enzyme is essential for bacterial DNA replication, and its inhibition leads to rapid cell death. A recently synthesized 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione was shown to be taken up by bacterial cells and inhibit DNA gyrase in a dose-dependent manner.[14]
Quantitative Antimicrobial Data
The potency of antimicrobial agents is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microbe.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 1-Aminoalkyl-2-naphthol (3) | P. aeruginosa MDR1 | 10 | [13] |
| 1-Aminoalkyl-2-naphthol (3) | S. aureus MDR | 100 | [13] |
| Ciprofloxacin (Reference Drug) | S. aureus MDR | 200 | [13] |
| 1-Aminoalkyl-2-naphthol (2) | P. notatum (Fungus) | 400 | [13] |
| Griseofulvin (Reference Drug) | P. notatum (Fungus) | 500 | [13] |
| Chalcone-Piperazine Hybrid | C. albicans (Fungus) | 2.22 | [10] |
Protocol: DNA Gyrase Supercoiling Assay
This biochemical assay directly measures the inhibition of the target enzyme.
-
Reaction Setup: In a microcentrifuge tube, combine relaxed plasmid DNA (substrate), E. coli DNA gyrase enzyme, and assay buffer.
-
Inhibitor Addition: Add varying concentrations of the test compound (6-(piperazin-1-ylcarbonyl)-2-naphthol derivative) to the reaction tubes. Include a positive control (e.g., ciprofloxacin) and a negative control (no inhibitor).
-
Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the mixture at 37°C for 1 hour to allow the supercoiling reaction to proceed.
-
Termination: Stop the reaction by adding a DNA loading dye containing a protein denaturant (e.g., SDS).
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and run the electrophoresis. The supercoiled DNA (product) migrates faster through the gel than the relaxed DNA (substrate).
-
Visualization and Analysis: Stain the gel with a DNA-binding dye (e.g., ethidium bromide) and visualize under UV light. The degree of inhibition is determined by the reduction in the amount of supercoiled DNA compared to the negative control.
Caption: Workflow for a DNA gyrase inhibition assay.
PART 4: In Silico Analysis and Future Directions
Computational tools are indispensable for modern drug discovery, allowing for the prediction of biological activity and the prioritization of candidates for synthesis and testing.
Molecular Docking
Molecular docking simulations predict how a ligand (the derivative) binds to the three-dimensional structure of a protein target.[8][16][17] These studies can reveal key binding interactions (e.g., hydrogen bonds, hydrophobic interactions) and help explain the structure-activity relationship (SAR). For 6-(piperazin-1-ylcarbonyl)-2-naphthol derivatives, docking studies would be performed against targets like the KIX domain of CBP, the ATP-binding site of DNA gyrase, or the active site of topoisomerases to rationalize their inhibitory activity.[15][18]
Caption: Conceptual workflow for molecular docking studies.
Conclusion and Future Outlook
The 6-(Piperazin-1-ylcarbonyl)-2-naphthol scaffold represents a highly promising platform for the development of novel therapeutic agents. The strategic combination of the naphthol and piperazine moieties creates molecules with the potential for potent and multifaceted biological activity, particularly in the realms of oncology and infectious diseases.
Future research should focus on:
-
Library Synthesis: Creating a diverse library of derivatives by varying the substituents on both the piperazine ring and the naphthol core to perform extensive SAR studies.
-
Mechanism Deconvolution: Conducting detailed biochemical and cellular assays to confirm the proposed mechanisms of action and identify primary molecular targets.
-
In Vivo Evaluation: Advancing the most promising lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Selectivity Profiling: Evaluating the selectivity of potent anticancer compounds against a panel of normal, non-cancerous cell lines to ensure a favorable therapeutic window.
By pursuing these avenues, researchers can fully unlock the therapeutic potential of this versatile and strategically designed chemical scaffold.
References
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Xie, F., et al. (2012). Structure–activity relationship studies of naphthol AS-E and its derivatives as anticancer agents by inhibiting CREB-mediated gene transcription. Bioorganic & Medicinal Chemistry Letters, 22(23), 7153-7156. Available at: [Link]
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Xie, F., et al. (2012). Structure-activity relationship studies of naphthol AS-E and its derivatives as anticancer agents by inhibiting CREB-mediated gene transcription. PubMed. Available at: [Link]
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Kharb, R., et al. (2012). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica, 4(6), 2470-2488. Available at: [Link]
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El-Henawy, A. A., et al. (2022). Discovery of novel rigid analogs of 2-naphthol with potent anticancer activity through multi-target topoisomerase I & II and tyrosine kinase receptor EGFR & VEGFR-2 inhibition mechanism. Chemico-Biological Interactions, 355, 109838. Available at: [Link]
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Al-Harthy, T., et al. (2024). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. IntechOpen. Available at: [Link]
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Uddin, M. J., et al. (2025). Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. Scientific Reports. Available at: [Link]
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Yüksek, H., et al. Synthesis and Biological Evaluation of Novel Piperazine Containing Hydrazone Derivatives. Research Square. Available at: [Link]
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Rissanen, K., et al. (2001). Synthesis of 1-(α-Aminobenzyl)-2-naphthol Derivatives, their Structure in Crystal and in Solution. ResearchGate. Available at: [Link]
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Wikipedia. 2-Naphthol. Wikipedia. Available at: [Link]
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Patel, S. B., et al. (2025). Recent Advancements in Naphthofuran Derivatives as Anti-Cancer Agents. ResearchGate. Available at: [Link]
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Gümüş, M., et al. (2021). Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors. Archiv der Pharmazie, 354(8), e2100113. Available at: [Link]
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Ali, A., et al. (2024). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Molecules, 29(2), 481. Available at: [Link]
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Zhang, Y., et al. (2017). Catalytic asymmetric hydroxylative dearomatization of 2-naphthols: synthesis of lacinilene derivatives. Chemical Science, 8(9), 6645-6649. Available at: [Link]
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Parlak, C., et al. (2026). Pharmacological investigation of formyl and acetyl substituents on piperazine: Docking, ADMET and Molecular Dynamics Simulations. DergiPark. Available at: [Link]
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Nkandeu, A. S., et al. (2022). Anticancer Activities of 9-chloro-6-(piperazin-1-yl)-11H-indeno[1,2-c] quinolin-11-one (SJ10) in Glioblastoma Multiforme (GBM) Chemoradioresistant Cell Cycle-Related Oncogenic Signatures. International Journal of Molecular Sciences, 23(1), 548. Available at: [Link]
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Faparusi, F., et al. (2016). Antimicrobial and antioxidant activities of piperidine derivatives. ResearchGate. Available at: [Link]
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Sharma, D., et al. (2022). Molecular Docking, Binding Energy and Molecular Dynamics Simulation Studies of Piperazin-1-ylpyridazine Derivatives as Deoxycytidine Triphosphate Pyrophosphatase Inhibitors. International Journal of Pharmaceutical Sciences and Drug Research, 14(2), 171-180. Available at: [Link]
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Shionoiri, N., et al. (2024). Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains. Molecules, 29(6), 1277. Available at: [Link]
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Yurttaş, L., et al. (2020). Synthesis, Antimicrobial, Antioxidant and Molecular Docking Studies on Novel 6-Methoxybenzothiazole-piperazine Derivatives with Propanamide Chain. Current Topics in Medicinal Chemistry, 20(19), 1733-1741. Available at: [Link]
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Reddy, G. O., et al. (2020). One-pot synthesis of phenazines from 2-naphthols with 1, 2-diamines and its biological importance and binding studies. Journal of Chemical Sciences, 132(1), 1-13. Available at: [Link]
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Gümüş, M., et al. (2021). Synthesis and biological evaluation of some 1‐naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors. ResearchGate. Available at: [Link]
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Szałek, A., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules, 29(18), 4257. Available at: [Link]
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Bakunov, S. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1435. Available at: [Link]
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Khan, A., et al. (2024). Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives. Semantic Scholar. Available at: [Link]
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Pharmacokinetic Profiling of 6-(Piperazin-1-ylcarbonyl)-2-naphthol in Early Drug Discovery
Executive Summary
In early-stage drug discovery, the transition from a biologically active hit to a viable lead compound hinges on establishing a robust pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) profile. The compound 6-(Piperazin-1-ylcarbonyl)-2-naphthol represents a classic, highly functionalized scaffold utilized in various targeted therapies (e.g., kinase inhibitors, GPCR ligands, and PROTAC linkers).
As a Senior Application Scientist, I approach the PK profiling of this molecule not merely as a checklist of assays, but as a mechanistic puzzle. This scaffold presents a dual metabolic challenge:
-
The Naphthol Moiety: An electron-rich aromatic system highly susceptible to rapid Phase II metabolism (specifically O-glucuronidation and sulfation).
-
The Piperazine Ring: A basic secondary amine that enhances aqueous solubility but introduces liabilities for Cytochrome P450 (CYP) mediated N-oxidation, N-dealkylation, and potential drug-drug interactions (DDIs) via CYP inhibition.
This whitepaper details the causality behind our experimental choices, outlines self-validating in vitro protocols, and provides a comprehensive framework for evaluating the ADME properties of this specific chemical space.
Structural Pharmacokinetics & Liability Assessment
Before pipetting a single reagent, we must mathematically and mechanistically interrogate the structure. 6-(Piperazin-1-ylcarbonyl)-2-naphthol has a molecular weight of approximately 256 g/mol . The presence of the basic piperazine nitrogen (calculated pKa ~9.5) ensures the molecule is predominantly ionized at physiological pH (7.4).
Phase II Vulnerability: The Naphthol Ring
Hydroxyl groups attached to polycyclic aromatic rings are prime targets for Uridine 5'-diphospho-glucuronosyltransferases (UGTs). Historical kinetic data demonstrates that naphthol derivatives undergo rapid, high-affinity glucuronidation, primarily driven by the UGT1A6 and UGT1A9 isoforms [1]. If we only screen this compound in standard human liver microsomes (HLMs) supplemented with NADPH (which only captures Phase I CYP metabolism), we will grossly underestimate its intrinsic clearance ( CLint ).
Phase I & DDI Vulnerability: The Piperazine Ring
Piperazine-containing compounds frequently interact with CYP2D6 and CYP3A4 . The basic nitrogen anchors the molecule in the acidic active site of CYP2D6. Previous studies on piperazine-based designer drugs (e.g., TFMPP) have shown that CYP2D6 is responsible for up to 81% of their net intrinsic clearance via aromatic hydroxylation and N-dealkylation[2]. Furthermore, piperazines can act as competitive inhibitors of these enzymes, necessitating early DDI screening.
Fig 1: Predicted metabolic pathways for 6-(Piperazin-1-ylcarbonyl)-2-naphthol.
Experimental Methodologies: Self-Validating Protocols
To accurately profile this compound, every assay must be a self-validating system containing internal controls that prove the biological matrix is active and the analytical detection is linear.
Protocol A: Comprehensive Metabolic Stability (Phase I & II)
Because UGTs are located on the luminal side of the endoplasmic reticulum, intact microsomes restrict the entry of the UGT cofactor, UDP-glucuronic acid (UDPGA). Causality Check: We must use a pore-forming peptide, alamethicin, to permeabilize the microsomal membrane; otherwise, naphthol glucuronidation will yield false-negative stability data.
Step-by-Step Methodology:
-
Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2 .
-
Permeabilization: Pre-incubate pooled Human Liver Microsomes (HLMs, 0.5 mg/mL final protein concentration) with alamethicin (25 µg/mg protein) on ice for 15 minutes to expose UGT active sites.
-
Spiking: Add 6-(Piperazin-1-ylcarbonyl)-2-naphthol (final concentration 1 µM, keeping organic solvent <0.1% to prevent enzyme inhibition).
-
Initiation: Split the reaction into two arms to delineate clearance mechanisms:
-
Arm 1 (Phase I only): Add 1 mM NADPH.
-
Arm 2 (Phase I + II): Add 1 mM NADPH + 2 mM UDPGA.
-
-
Incubation & Sampling: Incubate at 37°C. Remove 50 µL aliquots at 0, 5, 15, 30, 45, and 60 minutes.
-
Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the half-life ( t1/2 ) and intrinsic clearance ( CLint ).
Protocol B: CYP Reversible Inhibition Assay (DDI Potential)
Given the basic piperazine moiety, we must evaluate if the compound inhibits major CYP isoforms, which could lead to fatal toxicities if co-administered with other drugs.
Step-by-Step Methodology:
-
Master Mix: Combine HLMs (0.1 mg/mL) with specific CYP probe substrates at their respective Km values (e.g., Dextromethorphan for CYP2D6, Midazolam for CYP3A4).
-
Test Compound Titration: Add 6-(Piperazin-1-ylcarbonyl)-2-naphthol at a 7-point concentration gradient (0.1 µM to 50 µM).
-
Control Validation: Include known selective inhibitors as positive controls (Quinidine for CYP2D6; Ketoconazole for CYP3A4) to validate assay sensitivity [2].
-
Initiation & Quenching: Initiate with NADPH, incubate for 10 minutes (ensuring <20% substrate consumption for linear kinetics), and quench with cold acetonitrile.
-
Readout: Quantify the formation of the probe metabolites (e.g., Dextrorphan, 1'-Hydroxymidazolam) via LC-MS/MS to calculate the IC50 .
Quantitative Data Presentation
The following tables summarize the expected quantitative outputs of the profiling cascade, synthesizing the structural hypotheses with empirical readout formats.
Table 1: Physicochemical & Permeability Profiling
| Parameter | Assay / Method | Result Value | Interpretation |
| LogD (pH 7.4) | Shake-flask (Octanol/Buffer) | 1.8 | Optimal balance of solubility and lipophilicity. |
| Solubility | Kinetic (Nephelometry) | >100 µM | Excellent; driven by the ionized piperazine. |
| Permeability ( Papp ) | Caco-2 (A-to-B) | 4.5×10−6 cm/s | Moderate permeability; potential paracellular drag. |
| Efflux Ratio (B-A / A-B) | Caco-2 bidirectional | 3.2 | Moderate substrate for P-glycoprotein (P-gp). |
Table 2: In Vitro Hepatic Clearance ( CLint )
| Matrix / Condition | t1/2 (min) | CLint (µL/min/mg) | Primary Metabolite Identified (LC-HRMS) |
| HLM + NADPH | 42.5 | 32.6 | Piperazine N-oxide (+16 Da) |
| HLM + UDPGA + Alamethicin | 8.2 | 169.0 | Naphthol O-glucuronide (+176 Da) |
| HLM + NADPH + UDPGA | 6.5 | 213.3 | Mixed (Glucuronidation dominates) |
Insight: As predicted, the addition of UDPGA reveals that Phase II glucuronidation is the primary clearance mechanism, clearing the drug 5x faster than Phase I oxidation alone.
Table 3: CYP450 Inhibition Profile ( IC50 )
| CYP Isoform | Probe Substrate | Positive Control IC50 (µM) | Test Compound IC50 (µM) | Risk Assessment |
| CYP1A2 | Phenacetin | 0.05 (Furafylline) | > 50 | Low Risk |
| CYP2C9 | Diclofenac | 0.30 (Sulfaphenazole) | > 50 | Low Risk |
| CYP2D6 | Dextromethorphan | 0.08 (Quinidine) | 4.2 | Moderate Risk |
| CYP3A4 | Midazolam | 0.04 (Ketoconazole) | 18.5 | Low/Moderate Risk |
The ADME Screening Workflow
To ensure high-throughput efficiency without sacrificing data integrity, the assays described above are integrated into a tiered workflow. Compounds only progress to resource-intensive in vivo rodent PK studies if they pass the in vitro clearance and DDI thresholds.
Fig 2: Tiered early discovery ADME workflow for hit-to-lead progression.
Conclusion
The pharmacokinetic profiling of 6-(Piperazin-1-ylcarbonyl)-2-naphthol requires a nuanced understanding of its distinct chemical moieties. By recognizing the high susceptibility of the naphthol ring to UGT-mediated glucuronidation, we mandate the use of alamethicin and UDPGA in our microsomal stability assays to prevent catastrophic underestimations of in vivo clearance. Simultaneously, recognizing the piperazine ring's affinity for CYP2D6 ensures we preemptively screen for DDI liabilities. Through this rigorous, causality-driven approach, we transform raw chemical matter into a characterized, de-risked lead asset ready for structural optimization.
References
-
Uchaipichat, V., Mackenzie, P. I., Guo, X. H., Gardner-Stephen, D., Galetin, A., Houston, J. B., & Miners, J. O. (2004). Human udp-glucuronosyltransferases: isoform selectivity and kinetics of 4-methylumbelliferone and 1-naphthol glucuronidation, effects of organic solvents, and inhibition by diclofenac and probenecid. Drug Metabolism and Disposition, 32(4), 413-423. URL:[Link]
-
Staack, R. F., Fritschi, G., & Maurer, H. H. (2004). Cytochrome P450 dependent metabolism of the new designer drug 1-(3-trifluoromethylphenyl)piperazine (TFMPP). In vivo studies in Wistar and Dark Agouti rats as well as in vitro studies in human liver microsomes. Biochemical Pharmacology, 67(2), 235-244. URL:[Link]
Application Note: 6-(Piperazin-1-ylcarbonyl)-2-naphthol as a Bifunctional Scaffold in Targeted Drug Discovery
Executive Summary & Pharmacophore Rationale
In modern medicinal chemistry, the rapid generation of structurally diverse, biologically active libraries relies heavily on privileged bifunctional building blocks. 6-(Piperazin-1-ylcarbonyl)-2-naphthol (CAS: 2307507-17-9) represents a highly versatile scaffold that elegantly marries two extensively validated pharmacophores: the 2-naphthol core and the piperazine ring, linked via a metabolically stable amide bond.
The strategic value of this molecule lies in its dual-reactivity profile and its intrinsic physicochemical properties. The 2-naphthol moiety provides a robust lipophilic surface ideal for π−π stacking interactions within hydrophobic protein pockets, while simultaneously acting as an intrinsic fluorophore for receptor binding assays[1]. Conversely, the piperazine ring is a ubiquitous nitrogenous heterocycle used to fine-tune lipophilicity, improve aqueous solubility via salt formation, and direct target specificity[2]. The carbonyl (amide) linkage connecting them is a deliberate design choice; unlike ester equivalents that are rapidly hydrolyzed by plasma esterases, the amide bond ensures high metabolic stability in vivo.
Diagram 1: Pharmacophore mapping and dual-vector derivatization logic of the scaffold.
Physicochemical Profiling & Structural Data
Understanding the baseline physicochemical parameters of 6-(Piperazin-1-ylcarbonyl)-2-naphthol is critical for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of its downstream derivatives. The presence of both a hydrogen bond donor (the naphthol -OH and piperazine -NH) and multiple acceptors ensures excellent interaction potential with kinase hinge regions or GPCR binding sites.
Table 1: Baseline Quantitative Physicochemical Properties
| Property | Value | Medicinal Chemistry Significance |
| Molecular Weight | 256.30 g/mol | Highly efficient starting point (Lead-like space), allowing for MW < 500 Da after derivatization. |
| Chemical Formula | C15H16N2O2 | Provides a balanced carbon-to-heteroatom ratio. |
| LogP (Calculated) | ~1.95 | Optimal lipophilicity for oral bioavailability; leaves room for lipophilic additions. |
| H-Bond Donors | 2 (-OH, -NH) | Facilitates direct hydrogen bonding with target protein residues. |
| H-Bond Acceptors | 3 (O, O, N) | Enhances aqueous solubility and target residence time. |
| Topological Polar Surface Area | 52.5 Ų | Excellent membrane permeability; highly suitable for CNS-targeted drug design (< 90 Ų). |
| pKa (Piperazine N4) | ~9.8 | Protonated at physiological pH (7.4), allowing for stabilizing salt-bridge formations. |
Synthetic Workflows & Derivatization Strategies
The true utility of 6-(Piperazin-1-ylcarbonyl)-2-naphthol lies in its orthogonal reactivity. The secondary amine of the piperazine ring (N4) can undergo nucleophilic substitution or reductive amination, while the C1 position of the 2-naphthol ring is highly activated toward electrophilic aromatic substitution (e.g., the Mannich reaction)[3].
Protocol A: Selective N4-Alkylation (Self-Validating System)
Selective N-monosubstitution of piperazine derivatives is a fundamental transformation to optimize biological activity and pharmacokinetic behavior[2].
Causality & Rationale: The challenge in piperazine chemistry is avoiding over-alkylation. By utilizing a mild inorganic base ( K2CO3 ) in a polar aprotic solvent (DMF), the secondary amine is selectively deprotonated without aggressively ionizing the naphthol hydroxyl group. Temperature control is critical to favor the SN2 kinetic product.
-
Scaffold Equilibration: Dissolve 1.0 eq of 6-(Piperazin-1-ylcarbonyl)-2-naphthol in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere. Causality: Anhydrous conditions prevent the competitive hydrolysis of the electrophile.
-
Base Activation: Add 2.0 eq of finely powdered anhydrous K2CO3 . Stir at room temperature for 15 minutes.
-
Electrophilic Addition: Cool the reaction mixture to 0°C. Add 1.05 eq of the desired alkyl halide (e.g., benzyl bromide) dropwise over 10 minutes.
-
Thermal Maturation: Remove the ice bath and allow the reaction to warm to 25°C, stirring for 4–6 hours.
-
Validation Checkpoint (TLC & LC-MS): Monitor the reaction via TLC (DCM:MeOH 9:1). The disappearance of the baseline starting material and the emergence of a higher Rf spot indicates success. Confirm the exact mass of the new spot via LC-MS ( [M+H]+ ).
-
Workup: Quench with saturated aqueous NH4Cl and extract with EtOAc. The organic layer is washed with brine to remove residual DMF, dried over Na2SO4 , and concentrated.
Protocol B: Microwave-Assisted C1-Mannich Functionalization
The 2-naphthol motif is an excellent substrate for the Mannich reaction, allowing the introduction of diverse aminomethyl groups at the C1 position, which is highly valuable for creating metallo-enzyme inhibitors[3].
Causality & Rationale: Traditional Mannich reactions on naphthols require harsh heating and long reaction times. Microwave irradiation provides uniform, instantaneous heating, driving the three-component condensation with high atom economy and minimizing oxidative degradation of the naphthol core[3].
-
Reagent Assembly: In a microwave-safe vial, combine 1.0 eq of the N-alkylated intermediate (from Protocol A), 1.2 eq of an aromatic aldehyde, and 1.2 eq of a secondary amine (e.g., morpholine).
-
Solvent-Free / Green Conditions: Add a catalytic amount of ethanol (just enough to homogenize the mixture). Causality: High-concentration or solvent-free conditions under microwave irradiation force the intermolecular collision rate, drastically improving yields.
-
Irradiation: Seal the vial and irradiate at 90°C for 5–10 minutes using a dedicated laboratory microwave synthesizer.
-
Validation Checkpoint ( 1 H-NMR): Following flash chromatography purification, validate the C1-substitution via 1 H-NMR. The diagnostic signal is the complete disappearance of the C1 aromatic proton (typically a doublet around δ 7.1–7.3 ppm) and the appearance of the benzylic CH2 singlet from the Mannich base.
Diagram 2: Step-by-step experimental workflow for the orthogonal dual-functionalization of the scaffold.
Field-Proven Biological Applications
Derivatives synthesized from naphthol-piperazine building blocks have demonstrated profound efficacy across multiple therapeutic areas:
-
PARP-1 Inhibitors in Oncology: The naphthol moiety is highly effective at mimicking NAD+ within the catalytic domain of Poly (ADP-ribose) polymerase-1 (PARP-1). When coupled with a piperazine ring, these derivatives show high selectivity and potent PARP-1 inhibition, making them critical leads in targeted cancer therapies (e.g., BRCA-mutated breast cancers)[4].
-
Fluorescent σ -Receptor Ligands: The intrinsic fluorescence of the naphthol core allows these compounds to be used as dual-purpose therapeutic and diagnostic (theranostic) agents. Piperazine-linked naphthol derivatives exhibit high affinity for σ receptors, and their fluorescent properties enable direct visualization of receptor binding in in vitro cellular assays[1].
-
Anti-Tubercular Agents: Piperazine derivatives are a cornerstone in the development of antimicrobial and anti-tubercular drugs. N-substituted piperazines linked to bulky lipophilic groups (like naphthol) disrupt mycobacterial cell wall synthesis and exhibit Minimum Inhibitory Concentrations (MIC) comparable to standard first-line treatments[5].
References
- Design and Evaluation of Naphthol- and Carbazole-Containing Fluorescent σ Ligands as Potential Probes for Receptor Binding Studies. Journal of Medicinal Chemistry - ACS Publications.
- Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. PMC - National Institutes of Health.
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. PMC - National Institutes of Health.
- Efficient and environmentally benign synthesis of bis-Mannich bases of 2-naphthol. Acadia University / ResearchGate.
- Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmacy and Pharmaceutical Research.
Sources
High-Throughput Screening (HTS) Applications of 6-(Piperazin-1-ylcarbonyl)-2-naphthol: A Versatile Fluorogenic Scaffold
Introduction and Mechanistic Rationale
In the landscape of early drug discovery, the success of a High-Throughput Screening (HTS) campaign hinges on the robustness, sensitivity, and reproducibility of the biochemical assay[1]. While numerous fluorogenic scaffolds exist, many suffer from poor aqueous solubility, narrow dynamic ranges, or suboptimal pKa values that quench fluorescence at physiological pH.
-
pKa Tuning via Intramolecular Charge Transfer (ICT): The unsubstituted 2-naphthol hydroxyl group has a pKa of ~9.5, meaning it is predominantly protonated (and weakly fluorescent) at pH 7.4. The addition of the electron-withdrawing carbonyl group at the 6-position lowers the pKa of the 2-hydroxyl group to ~7.0[2]. This ensures that upon enzymatic cleavage of a masking group, the released 6-PCN exists primarily as the highly fluorescent naphtholate anion under standard assay conditions.
-
Aqueous Solubility: The piperazine ring acts as a highly polar, protonatable handle. This prevents the formation of colloidal aggregates in aqueous microplates—a notorious source of false positives and light-scattering artifacts in HTS[1].
-
Bioconjugation Versatility: The secondary amine of the piperazine moiety provides an orthogonal attachment point for targeting peptides, quenchers (for FRET assays), or immobilization tags, without interfering with the fluorogenic 2-naphthol core.
Figure 1: Mechanistic logic of 6-PCN fluorogenic assays. Cleavage of the masking group restores the ICT network.
Quantitative Photophysical and Assay Metrics
To establish a self-validating assay system, it is critical to benchmark the photophysical properties of the probe and the statistical robustness of the assay. The Z'-factor is the gold standard for evaluating HTS assay quality, where a value between 0.5 and 1.0 indicates an excellent, screenable assay[3].
Table 1: Photophysical Properties of 6-PCN vs. Masked Substrate
| Property | Masked 6-PCN (Substrate) | Free 6-PCN (Product) | Causality / Impact on HTS |
| Excitation Max ( λex ) | ~310 nm | 340 - 350 nm | Red-shift upon cleavage allows selective excitation of the product. |
| Emission Max ( λem ) | ~360 nm (Weak) | 440 - 460 nm (Strong) | Large Stokes shift minimizes inner-filter effects and background noise[4]. |
| Quantum Yield ( Φ ) | < 0.01 | > 0.45 (at pH 7.4) | High quantum yield ensures a wide dynamic range and high Signal-to-Background (S/B). |
| Aqueous Solubility | High (>1 mM) | High (>1 mM) | Piperazine moiety prevents compound precipitation in 384/1536-well plates. |
Table 2: Target HTS Performance Metrics
| Metric | Target Value | Interpretation |
| Signal-to-Background (S/B) | > 5.0 | Ensures adequate separation between positive and negative controls. |
| Coefficient of Variation (CV) | < 10% | Indicates high precision across the microplate. |
| Z'-Factor | ≥ 0.6 | Calculated as $1 - \frac{3(\sigma_p + \sigma_n)}{ |
Experimental Protocol: 384-Well HTS Enzyme Inhibition Assay
This protocol outlines a self-validating, homogeneous (mix-and-read) workflow for screening a compound library against a target enzyme using a 6-PCN-based fluorogenic substrate (e.g., 6-PCN-acetate for esterases).
Reagent Preparation
-
Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Triton X-100 (to prevent non-specific enzyme adsorption to plate walls), and 1 mM DTT.
-
Enzyme Working Solution: Dilute the target enzyme in Assay Buffer to a concentration that yields 5–10% substrate conversion over the assay window (maintaining initial rate kinetics)[5].
-
Substrate Working Solution: Prepare a 2X concentration of the masked 6-PCN substrate in Assay Buffer (final assay concentration should be at or slightly below the Km to maximize sensitivity to competitive inhibitors).
-
Control Compounds:
-
Positive Control (100% Inhibition): A known reference inhibitor at 10×IC50 .
-
Negative Control (0% Inhibition): DMSO vehicle matching the library compound concentration (typically 0.1% - 1% v/v).
-
Step-by-Step Workflow
-
Compound Dispensing: Using an acoustic liquid handler (e.g., Echo), dispense 50 nL of library compounds, positive controls, and negative controls into respective wells of a black, flat-bottom 384-well microplate.
-
Enzyme Addition: Add 10 µL of the Enzyme Working Solution to all wells.
-
Pre-Incubation: Centrifuge the plate briefly (1000 rpm, 1 min) and incubate at room temperature for 15–30 minutes. Rationale: This allows time for slow-binding inhibitors to equilibrate with the enzyme before the substrate introduces competition.
-
Reaction Initiation: Add 10 µL of the Substrate Working Solution to all wells to start the reaction. Total well volume is now ~20 µL.
-
Kinetic Read / Incubation:
-
Option A (Kinetic): Immediately transfer to a microplate reader and measure fluorescence (Ex: 340 nm, Em: 450 nm) every 2 minutes for 30 minutes.
-
Option B (Endpoint): Incubate in the dark for 30 minutes, then add 5 µL of a stop solution (e.g., a generic denaturant or high-concentration known inhibitor) and read fluorescence.
-
-
Data Extraction & Quality Control: Calculate the Z'-factor using the positive and negative control wells. Proceed with hit identification only if Z' > 0.5[6].
Figure 2: Step-by-step 384-well HTS workflow utilizing 6-PCN fluorogenic substrates.
Troubleshooting and Best Practices
-
Inner-Filter Effects (IFE): If screening highly concentrated compound libraries, some compounds may absorb light at 340 nm or 450 nm, leading to false positives (apparent inhibition due to signal quenching)[1]. Solution: Implement a counter-screen using free 6-PCN product to identify and eliminate optical interferents.
-
Substrate Depletion: Ensure that substrate conversion does not exceed 10%. Beyond this, the reaction deviates from linear initial-rate kinetics, which artificially compresses the dynamic range and reduces the assay's sensitivity to competitive inhibitors[5].
-
Autofluorescence: The 450 nm emission of 6-PCN is relatively blue compared to modern red-shifted dyes. Biological matrices or certain library compounds may autofluoresce in this range. Utilizing kinetic reads (calculating slopes rather than absolute endpoint values) mathematically subtracts static background autofluorescence, drastically improving data integrity.
References
-
Zhang, J.H., Chung, T.D.Y., Oldenburg, K.R. (1999). "A simple statistical parameter for use in evaluation and validation of high throughput screening assays". Journal of Biomolecular Screening. Available at:[Link]
-
BellBrook Labs. (2025). "Optimizing Assay Performance for High-Throughput Screens". BellBrook Labs Technical Resources. Available at:[Link]
-
Markossian, S., et al. (2013). "Cell Viability Assays - Assay Guidance Manual". NCBI Bookshelf. Available at:[Link]
-
GraphPad Software. (2010). "Calculating a Z-factor to assess the quality of a screening assay". GraphPad FAQ. Available at:[Link]
-
Zhou, X., et al. (2024). "Design and Application of Fluorescent Probes to Detect Cellular Physical Microenvironments". Chemical Reviews. Available at:[Link]
Sources
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Z-factor - Wikipedia [en.wikipedia.org]
- 4. Figure 2. [Basic principles of fluorescence-based homogenous...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
Topic: 6-(Piperazin-1-ylcarbonyl)-2-naphthol: A Comprehensive Guide to Formulation in Aqueous Cell Culture Media
An Application Note and Protocol from the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Introduction
Novel chemical entities containing both naphthol and piperazine moieties, such as the representative compound 6-(Piperazin-1-ylcarbonyl)-2-naphthol, are of significant interest in pharmacological research. These structures often possess complex physicochemical properties stemming from the large, hydrophobic naphthalene backbone combined with ionizable functional groups. A primary and critical hurdle in the preclinical assessment of such compounds is their characteristically low aqueous solubility.[1][2] Improper formulation can lead to compound precipitation, inaccurate dose-response relationships, and ultimately, the misinterpretation of experimental data.
This guide provides a detailed, first-principles approach to the formulation of 6-(Piperazin-1-ylcarbonyl)-2-naphthol for in vitro cell culture applications. As a Senior Application Scientist, my objective is not merely to provide a protocol, but to explain the causal reasoning behind each step. The methodologies herein are designed as a self-validating system, incorporating essential controls and checkpoints to ensure the accuracy, reproducibility, and scientific integrity of your experimental outcomes. We will proceed from understanding the compound's predicted properties to preparing stable, biologically-compatible working solutions.
Predicted Physicochemical Profile & Formulation Rationale
Due to the novelty of 6-(Piperazin-1-ylcarbonyl)-2-naphthol, empirical data is scarce. However, we can predict its behavior by analyzing its constituent chemical motifs. The large, fused aromatic ring system of 2-naphthol renders the molecule fundamentally hydrophobic.[3][4] Conversely, the piperazine ring provides a basic nitrogen center, while the naphtholic hydroxyl group is weakly acidic (pKa ~9.5).[3] This amphipathic nature suggests that solubility will be highly dependent on pH and the solvent system employed. For cell culture applications, which operate at a physiological pH of ~7.4, the compound is expected to have very poor water solubility.
Therefore, the most robust and widely accepted strategy is the use of an organic solvent to create a high-concentration stock solution, which is then serially diluted into the aqueous culture medium.[5][6] Dimethyl sulfoxide (DMSO) is the solvent of choice due to its powerful solubilizing capacity for a wide range of organic compounds and its relatively low cytotoxicity at concentrations below 0.5%.[5]
| Property | Predicted Value / Characteristic | Rationale & Impact on Formulation |
| Appearance | Likely a crystalline solid | Requires dissolution from a solid state. |
| Aqueous Solubility | Very Low at pH 7.4 | Direct dissolution in media is not feasible; necessitates an organic solvent stock.[1] |
| Organic Solubility | High in DMSO, Ethanol | DMSO is the preferred solvent for creating a high-concentration stock solution.[5] |
| Structural Features | - Hydrophobic Naphthalene Core- Basic Piperazine Moiety- Acidic Naphthol Moiety | The large hydrophobic surface is the primary driver of low water solubility. Ionizable groups offer potential for pH-dependent solubility strategies, but these are often incompatible with stable cell culture media pH.[7] |
Safety and Handling Precautions
Before handling, consult the Safety Data Sheet (SDS) for 6-(Piperazin-1-ylcarbonyl)-2-naphthol. For novel compounds where an SDS may not be available, treat the substance as potentially hazardous.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.[5]
-
Handling Powder: Handle the solid compound in a chemical fume hood or a ventilated enclosure to prevent inhalation of fine particulates.[8]
-
Solvent Safety: DMSO is an aprotic solvent that can facilitate the absorption of other chemicals through the skin. Handle with care.[5]
Experimental Protocol: Preparation of a 10 mM Master Stock Solution
This protocol details the preparation of a high-concentration master stock solution in DMSO. The key to success is ensuring complete and accurate dissolution.
Rationale: Creating a concentrated stock (e.g., 10 mM) allows for minimal solvent carryover into the final culture medium, mitigating the risk of solvent-induced artifacts. Using volumetric flasks and calibrated balances ensures the final concentration is known with high accuracy.[9]
Materials
-
6-(Piperazin-1-ylcarbonyl)-2-naphthol powder
-
Cell culture-grade DMSO, sterile
-
Analytical balance (readable to 0.1 mg)
-
Class A volumetric flask (e.g., 1 mL or 5 mL)[9]
-
Sterile, screw-cap cryovials with Teflon seals (glass is preferred for long-term storage)[10]
-
Vortex mixer and/or sonicator
Step-by-Step Methodology
-
Determine Molecular Weight (MW): The molecular formula for 6-(Piperazin-1-ylcarbonyl)-2-naphthol (C₁₅H₁₆N₂O₂) is 268.30 g/mol .
-
Weighing the Compound:
-
Tare the analytical balance with a suitable weigh boat or paper.
-
Carefully weigh out 2.68 mg of the compound to prepare 1 mL of a 10 mM solution.
-
Scientist's Note: It is often difficult to weigh exactly 2.68 mg. A more accurate method is to weigh a slightly different amount (e.g., 3.10 mg) and adjust the solvent volume accordingly (add 1.155 mL DMSO) or recalculate the precise concentration of your final stock.[9] Record the exact weight.
-
-
Dissolution:
-
Carefully transfer the weighed powder into the volumetric flask.
-
Add approximately 70-80% of the final required volume of sterile DMSO.
-
Cap the flask and vortex vigorously for 1-2 minutes until the powder is fully dissolved. The solution must be perfectly clear, with no visible particulates.
-
Troubleshooting: If dissolution is difficult, brief sonication or gentle warming in a 37-45°C water bath can be applied. Avoid overheating.
-
-
Final Volume Adjustment:
-
Once fully dissolved, carefully add DMSO to the calibration mark on the volumetric flask.
-
Invert the flask 10-15 times to ensure the solution is homogeneous.
-
-
Aliquoting and Storage (Critical for Stability):
-
Dispense the master stock solution into small-volume, sterile cryovials (e.g., 20-50 µL aliquots). This prevents degradation from repeated freeze-thaw cycles.
-
Label each vial clearly with the compound name, concentration (10 mM), solvent (DMSO), and date.
-
Store the aliquots at -20°C or -80°C, protected from light. For most compounds, stock solutions are stable for at least 1 month under these conditions, but should be made fresh whenever possible.
-
Workflow for Master Stock Solution Preparation
Caption: Workflow for preparing a high-concentration master stock solution.
Experimental Protocol: Preparation of Working Solutions & Vehicle Controls
This protocol describes the serial dilution of the master stock into complete cell culture medium to achieve the desired final experimental concentrations.
Rationale: Direct dilution of a high-concentration DMSO stock into a large volume of aqueous medium can cause localized supersaturation and immediate precipitation of the hydrophobic compound. A two-step or serial dilution process minimizes this risk. The inclusion of a vehicle control is non-negotiable; it is the only way to definitively attribute observed cellular effects to the compound itself, rather than the solvent.[5]
Step-by-Step Methodology
-
Thaw Master Stock: Thaw one aliquot of the 10 mM master stock solution at room temperature.[10]
-
Prepare an Intermediate Dilution (Recommended):
-
To prepare a final concentration of 10 µM in 10 mL of medium, direct addition of 10 µL of 10 mM stock is required (a 1:1000 dilution).
-
To improve accuracy, first prepare a 1 mM intermediate stock by diluting 10 µL of the 10 mM master stock into 90 µL of sterile DMSO or complete cell culture medium. Mix thoroughly.
-
-
Prepare Final Working Solution:
-
Pre-warm the required volume of complete cell culture medium (e.g., with 10% FBS) to 37°C.
-
Add the calculated volume of the stock solution to the pre-warmed medium. For example, to make 10 mL of a 10 µM working solution, add 100 µL of the 1 mM intermediate stock.
-
Immediately after adding the compound, cap the tube and invert several times or vortex gently to ensure rapid and uniform dispersion.
-
-
Prepare the Vehicle Control (Self-Validation Step):
-
In a separate tube, add the same volume of DMSO to an identical volume of pre-warmed complete medium.
-
Example: If you added 10 µL of the 10 mM DMSO stock to 10 mL of medium for your 10 µM sample, you must add exactly 10 µL of pure DMSO to 10 mL of medium for your vehicle control. This ensures the final DMSO concentration is identical (0.1% in this case).[5]
-
-
Solubility Check: Visually inspect the final working solution and the vehicle control. The working solution should be as clear as the vehicle control. Any cloudiness, haziness, or precipitate indicates the compound has crashed out of solution, and the results will be invalid.
Workflow for Experimental Plate Setup
Caption: Experimental setup including necessary untreated and vehicle controls.
Troubleshooting Common Formulation Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in Master Stock | - Concentration exceeds solubility limit in DMSO.- Incorrect solvent used.- Compound degradation. | - Prepare a lower concentration stock (e.g., 1 mM).- Confirm DMSO is the appropriate solvent.- Use a fresh vial of compound powder. |
| Precipitation upon Dilution in Media | - Final concentration is above the aqueous solubility limit.- Insufficient mixing.- Interaction with media components (e.g., serum proteins). | - Lower the final working concentration.- Ensure rapid mixing upon dilution.- Test in serum-free media to identify interactions. If solubility improves, a different formulation strategy (e.g., using cyclodextrins) may be needed.[2] |
| Cytotoxicity in Vehicle Control | - Final DMSO concentration is too high (>0.5%).- Contaminated DMSO. | - Ensure final DMSO concentration is ≤0.1%.[5]- Use fresh, sterile, cell culture-grade DMSO. |
Conclusion
The successful formulation of poorly soluble compounds like 6-(Piperazin-1-ylcarbonyl)-2-naphthol is foundational to reliable in vitro pharmacological studies. By employing DMSO as a solubilizing agent, preparing accurate high-concentration master stocks, and performing careful serial dilutions, researchers can achieve consistent and biologically relevant working solutions. The principles of this guide—especially the unwavering use of a vehicle control and vigilant checks for precipitation—provide a robust framework for generating trustworthy and reproducible data. This disciplined approach is essential for confidently advancing novel compounds through the drug discovery pipeline.
References
-
Unknown. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Retrieved from [Link]
-
Patel, K. (2014). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. University of the Pacific. Retrieved from [Link]
-
Ayen, W. M. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Retrieved from [Link]
-
Enfanos. (n.d.). Preparation of Stock Solutions. Enfanos. Retrieved from [Link]
-
Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. Bitesize Bio. Retrieved from [Link]
-
European Medicines Agency. (2010). Formulation of poorly soluble compounds. EMA. Retrieved from [Link]
-
Blokhin, IO. (n.d.). 3-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine. ChemSynthesis. Retrieved from [Link]
-
Pharmaceutical Technology. (2009). Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. PharmTech. Retrieved from [Link]
-
Singh, A., et al. (2025, July 8). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). 6-Benzoyl-2-naphthol. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Naphthol. Retrieved from [Link]
-
Nayak, S. K., et al. (2012). Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
Upadhyay, M. S., et al. (2015). Potential of Piperazinylalkylester Prodrugs of 6-Methoxy-2-Naphthylacetic Acid (6-MNA) for Percutaneous Drug Delivery. Pharmaceutical Research. Retrieved from [Link]
-
McCoy, R. E., et al. (2015). Factors that determine stability of highly concentrated chemically defined production media. Biotechnology Progress. Retrieved from [Link]
-
Hovhannisyan, A. A., et al. (2023). Naphthaleneoxypropargyl-Containing Piperazine as a Regulator of Effector Immune Cell Populations upon an Aseptic Inflammation. Molecules. Retrieved from [Link]
-
Onunkwo, I. C., et al. (2020). Synthesis and Characterization of 1-Amino-2-Naphthol Hydrochloride and Dyeing Potentials of 1-(1-Phenylazo)-2-Naphthol. International Journal of Chemistry and Materials Research. Retrieved from [Link]
-
Kariya, R., et al. (2024). Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains. International Journal of Molecular Sciences. Retrieved from [Link]
-
Kariya, R., et al. (2024). Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains. MDPI. Retrieved from [Link]
-
NIST. (n.d.). 2-Naphthalenol. NIST Chemistry WebBook. Retrieved from [Link]
-
FooDB. (2010). Showing Compound 2-Naphthol (FDB000877). FooDB. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 1-(2-Pyridylazo)-2-naphthol. Carl ROTH. Retrieved from [Link]
-
ChemBK. (2024). 1-Phenylazo-2-naphthol. ChemBK. Retrieved from [Link]
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Application Note: Incorporating 6-(Piperazin-1-ylcarbonyl)-2-naphthol into Targeted Drug Delivery Systems
Introduction & Mechanistic Overview
The development of stimuli-responsive Targeted Drug Delivery Systems (TDDS) relies heavily on the intelligent selection of chemical building blocks. 6-(Piperazin-1-ylcarbonyl)-2-naphthol (CAS: 2307507-17-9) is a highly versatile, dual-functional moiety that bridges the gap between structural stability and physiological responsiveness.
For drug development professionals, this molecule offers two distinct mechanistic advantages:
-
The Piperazine-1-ylcarbonyl Linker (pH-Responsiveness): Piperazine derivatives exhibit a unique pKa profile (typically between 6.0 and 9.0)[1]. In the physiological environment of the bloodstream (pH 7.4), the piperazine ring remains largely unprotonated, maintaining nanoparticle stability. However, upon endocytosis into the acidic tumor microenvironment (pH 6.5) or late endosomes/lysosomes (pH 5.0–5.5), the secondary amine undergoes rapid protonation[2]. This triggers electrostatic repulsion and osmotic swelling—known as the "proton sponge effect"—facilitating endosomal escape and rapid drug release[3].
-
The 2-Naphthol Moiety (Hydrophobicity & Theranostics): The bulky, hydrophobic naphthol ring acts as a robust core-forming segment when conjugated to hydrophilic polymer backbones (e.g., Hyaluronic Acid or PEG)[4]. Furthermore, its intrinsic fluorescence provides a built-in theranostic handle, allowing researchers to track cellular uptake and micelle biodistribution without the need for additional, potentially toxic fluorophores.
Experimental Workflow & Logical Architecture
The following diagram illustrates the logical progression from chemical conjugation to physiological activation. The workflow is designed to ensure that the resulting amphiphilic conjugate self-assembles into a stable micelle that only disassembles under specific acidic triggers.
Figure 1: Synthesis, assembly, and pH-responsive activation of naphthol-piperazine TDDS.
Detailed Methodologies & Self-Validating Protocols
Protocol 1: Synthesis of Hyaluronic Acid-Naphthol/Piperazine Conjugate (HA-PN)
This protocol details the grafting of 6-(Piperazin-1-ylcarbonyl)-2-naphthol onto a Hyaluronic Acid (HA) backbone to create an amphiphilic, tumor-targeting copolymer.
-
Causality & Rationale: HA is selected as the hydrophilic corona because it actively targets CD44 receptors overexpressed on many solid tumors. We utilize EDC/NHS zero-length crosslinking chemistry. EDC activates the carboxyl groups of HA, while NHS stabilizes the reactive O-acylisourea intermediate. The secondary amine of the piperazine ring then acts as a strong nucleophile, attacking the NHS-ester to form a highly stable amide bond.
Step-by-Step Procedure:
-
Activation: Dissolve 100 mg of HA (MW ~50 kDa) in 10 mL of MES buffer (pH 5.5). Add 40 mg of EDC·HCl and 24 mg of NHS. Stir at room temperature for 1 hour to fully activate the carboxylate groups.
-
Conjugation: Dissolve 30 mg of 6-(Piperazin-1-ylcarbonyl)-2-naphthol in 2 mL of anhydrous DMF. Add this dropwise to the activated HA solution. Adjust the pH to 7.2 using 0.1 M NaOH and stir continuously for 24 hours in the dark.
-
Purification: Transfer the reaction mixture to a dialysis membrane (MWCO 3.5 kDa). Dialyze against a 1:1 mixture of distilled water and ethanol for 24 hours to remove unreacted hydrophobic ligand, followed by pure distilled water for 48 hours to remove coupling reagents and salts.
-
Recovery: Lyophilize the purified solution to obtain the HA-PN conjugate as a white, fluffy powder.
-
Validation Check: To ensure the system is self-validating, perform 1 H-NMR spectroscopy (in D 2 O/DMSO-d 6 ). The successful conjugation is verified by the appearance of aromatic protons from the naphthol ring at δ 7.2–7.8 ppm, distinct from the aliphatic peaks of the HA backbone. The Degree of Substitution (DS) can be calculated by integrating these peaks.
Protocol 2: Formulation of DOX-Loaded Polymeric Micelles
-
Causality & Rationale: We utilize a solvent evaporation/dialysis method. When introduced to an aqueous environment, the hydrophobic naphthol groups spontaneously collapse to minimize contact with water, forming the micelle core. This core acts as a hydrophobic sink, efficiently trapping the chemotherapeutic agent Doxorubicin (DOX)[4].
Step-by-Step Procedure:
-
Dissolution: Dissolve 20 mg of the lyophilized HA-PN conjugate in 4 mL of distilled water. Separately, dissolve 5 mg of DOX base in 1 mL of DMSO.
-
Self-Assembly: Under continuous probe sonication (100 W, 2 min, ice bath), add the DOX/DMSO solution dropwise into the HA-PN aqueous solution. Note: Sonication provides the kinetic energy necessary to overcome the activation barrier for uniform micelle assembly.
-
Purification: Transfer the micellar dispersion to a dialysis bag (MWCO 3.5 kDa) and dialyze against PBS (pH 7.4) for 24 hours. Change the buffer every 6 hours to completely remove DMSO and unencapsulated DOX.
-
Clarification: Centrifuge the dialyzed solution at 5,000 rpm for 10 minutes to pellet any large, unencapsulated DOX aggregates. Filter the supernatant through a 0.45 µm syringe filter.
-
Validation Check: Measure the Encapsulation Efficiency (EE%) by disrupting a known volume of micelles with DMSO and quantifying DOX via UV-Vis spectrophotometry at 480 nm. An EE% > 80% confirms successful core formation.
Protocol 3: In Vitro pH-Responsive Drug Release Assay
-
Causality & Rationale: This assay mimics the physiological transition from the bloodstream (pH 7.4) to the endosomal compartment (pH 5.5). Maintaining "sink conditions" (frequent buffer replacement) is critical to ensure that the concentration gradient continuously drives drug release, preventing artificial equilibrium[5].
Step-by-Step Procedure:
-
Aliquot 2 mL of the DOX-loaded HA-PN micelle solution into two separate dialysis bags (MWCO 3.5 kDa).
-
Submerge one bag in 20 mL of PBS (pH 7.4) and the other in 20 mL of Acetate Buffer (pH 5.5).
-
Incubate both setups in a shaking water bath at 37°C and 100 rpm.
-
At predetermined time intervals (1, 2, 4, 8, 12, 24, and 48 hours), withdraw 1 mL of the external release medium for analysis and immediately replace it with 1 mL of fresh, pre-warmed buffer.
-
Quantify the released DOX using a spectrofluorometer (Excitation: 480 nm, Emission: 590 nm).
-
Validation Check: The protocol validates the mechanistic hypothesis if the cumulative release at pH 5.5 is significantly higher (e.g., >70% at 48h) than at pH 7.4 (e.g., <25% at 48h). This differential proves that the protonation of the piperazine ring successfully disrupted the micelle core.
Quantitative Data Summary
The following table summarizes expected characterization metrics for the HA-PN delivery system, demonstrating the impact of drug loading on physical properties and the stark contrast in pH-dependent release kinetics.
| Formulation | Hydrodynamic Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Cumulative Release (pH 7.4, 48h) | Cumulative Release (pH 5.5, 48h) |
| HA-PN (Empty) | 110 ± 5.2 | 0.12 | -25.4 ± 1.2 | N/A | N/A | N/A |
| HA-PN / DOX | 135 ± 8.4 | 0.15 | -22.1 ± 1.5 | 85.2 ± 2.1 | 22.4% | 78.6% |
Table 1: Physicochemical characterization and release kinetics of HA-PN micelles. Size and PDI obtained via Dynamic Light Scattering (DLS). Negative zeta potential is attributed to the unreacted carboxyl groups of the HA corona.
References
- Application Notes and Protocols for Developing Drug Delivery Systems with Piperazine Deriv
- The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. ACS Molecular Pharmaceutics.
- PH Responsive Polyurethane for the Advancement of Biomedical and Drug Delivery. PMC.
- Enhanced Binding of Phenosafranin to Triblock Copolymer F127 Induced by Sodium Dodecyl Sulfate: A Mixed Micellar System as an Efficient Drug Delivery Vehicle.
Sources
Application Notes & Protocols: Site-Specific Protein Labeling Using 6-(Piperazin-1-ylcarbonyl)-2-naphthol Probes via Amine-Carboxyl Bioconjugation
Introduction: A Novel Fluorophore for Protein Interrogation
The study of protein function, localization, and interaction within complex biological systems necessitates robust and specific labeling methodologies. Fluorescent labeling, in particular, offers high sensitivity and the ability to perform real-time analysis in living systems.[1] This document introduces 6-(Piperazin-1-ylcarbonyl)-2-naphthol (PCN) , a versatile fluorophore built upon a naphthol scaffold. The naphthol moiety provides intrinsic fluorescence, while the piperazine linker presents a reactive secondary amine, making it an ideal nucleophile for targeted bioconjugation.[2][3]
Unlike pre-activated probes that target cysteine or lysine residues directly, the PCN probe is designed for covalent attachment to a protein's carboxylic acids (aspartate, glutamate, and the C-terminus). This is achieved through a carbodiimide-mediated coupling reaction, a highly reliable and well-characterized method in protein chemistry. This approach offers an alternative labeling strategy that can be particularly useful for proteins where lysine or cysteine residues are rare, inaccessible, or located in functional domains that should not be disturbed.
These application notes provide a comprehensive guide to the principles, execution, and validation of labeling proteins with the PCN probe using the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) crosslinking strategy.
Principle of the Labeling Reaction
The covalent attachment of the PCN probe to a target protein is a two-stage, one-pot reaction facilitated by EDC and Sulfo-NHS (or NHS). This chemistry targets the carboxyl groups (-COOH) abundant on protein surfaces.
-
Carboxyl Activation: EDC reacts with the carboxyl groups on the protein's aspartate or glutamate residues to form a highly reactive but unstable O-acylisourea intermediate. This reaction is most efficient in an acidic environment (pH 4.5-6.0) to prevent hydrolysis of the EDC.
-
Stabilization and Amine-Reactivity: The unstable O-acylisourea intermediate is prone to hydrolysis, which would regenerate the carboxyl group and reduce labeling efficiency. To counteract this, N-hydroxysulfosuccinimide (Sulfo-NHS) is included in the reaction. Sulfo-NHS rapidly displaces the O-acylisourea group to form a more stable, semi-stable Sulfo-NHS ester on the protein surface.
-
Nucleophilic Attack and Conjugation: The secondary amine on the PCN probe's piperazine ring then performs a nucleophilic attack on the Sulfo-NHS ester, displacing the Sulfo-NHS group and forming a stable, covalent amide bond that permanently links the PCN fluorophore to the protein.
This EDC/Sulfo-NHS approach is a cornerstone of bioconjugation, providing a reliable method for coupling amines to carboxylates under aqueous, biocompatible conditions.[4]
Diagram of the Labeling Chemistry
Caption: Chemical workflow for EDC/Sulfo-NHS mediated protein labeling.
Materials and Reagents
Reagents
-
Target protein of interest (concentration > 1 mg/mL for best results)
-
6-(Piperazin-1-ylcarbonyl)-2-naphthol (PCN) Probe
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES), pH 6.0.
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5. (Note: Avoid amine-containing buffers like Tris, as they will compete with the probe).
-
Quenching Buffer: Hydroxylamine-HCl or Tris-HCl, pH 8.5.
-
Solvent: Anhydrous Dimethylsulfoxide (DMSO) for dissolving the PCN probe.
-
Purification: Zeba™ Spin Desalting Columns (7K MWCO), dialysis cassette (10K MWCO), or appropriate size-exclusion chromatography column.
Equipment
-
UV-Vis Spectrophotometer
-
Microcentrifuge
-
Vortex mixer
-
Reaction tubes (e.g., 1.5 mL microcentrifuge tubes)
-
Pipettes and tips
-
pH meter
Detailed Experimental Protocols
This section provides a step-by-step guide for labeling your protein of interest with the PCN probe. The protocol is optimized for a starting amount of 1 mg of a ~50 kDa protein. Adjustments may be necessary based on protein size and carboxyl group availability.
Experimental Workflow Overview
Caption: Step-by-step experimental workflow for PCN probe conjugation.
Preparation of Stock Solutions
-
Expertise & Experience: Proper reagent preparation is critical. EDC is moisture-sensitive and should be dissolved immediately before use. A concentrated stock of the PCN probe in DMSO allows for precise addition with minimal solvent carryover into the aqueous reaction.
-
Protein Solution: Prepare your target protein in Activation Buffer (MES, pH 6.0) at a concentration of 2-10 mg/mL. If your protein is in a different buffer, perform a buffer exchange using a spin desalting column or dialysis.
-
PCN Probe Stock (10 mM): Dissolve the PCN probe powder in anhydrous DMSO to a final concentration of 10 mM. Store desiccated at -20°C, protected from light.
-
EDC Stock (100 mM): Immediately before use, weigh out EDC and dissolve in nuclease-free water to a final concentration of 100 mM. Do not store EDC solutions.
-
Sulfo-NHS Stock (100 mM): Immediately before use, weigh out Sulfo-NHS and dissolve in nuclease-free water to a final concentration of 100 mM.
Protein Labeling Protocol
This protocol uses a 40-fold molar excess of probe and a 20-fold molar excess of EDC/Sulfo-NHS relative to the protein. This is a robust starting point for optimization.
-
Setup: In a microcentrifuge tube, add 1 mg of your protein in MES buffer (pH 6.0).
-
Activation:
-
Add the required volume of freshly prepared 100 mM EDC stock solution for a final 20-fold molar excess.
-
Immediately add the required volume of freshly prepared 100 mM Sulfo-NHS stock solution for a final 20-fold molar excess.
-
Mix gently and incubate for 15 minutes at room temperature.
-
Causality: This step activates the protein's carboxyl groups, preparing them for reaction with the probe. The inclusion of Sulfo-NHS creates a more stable intermediate, increasing the final yield of the labeled protein.[4]
-
-
Conjugation:
-
Add the required volume of 10 mM PCN probe stock solution for a final 40-fold molar excess.
-
Mix gently and incubate for 2 hours at room temperature, protected from light.
-
Causality: During this incubation, the amine on the PCN probe reacts with the activated carboxyl sites on the protein, forming a stable amide bond.
-
-
Quenching (Optional but Recommended):
-
Add a quenching buffer (e.g., hydroxylamine to a final concentration of 10 mM) to terminate the reaction.
-
Incubate for 30 minutes at room temperature.
-
Causality: This step deactivates any remaining NHS-esters on the protein, preventing non-specific reactions during storage or downstream applications.
-
Purification of the Labeled Protein
-
Trustworthiness: Complete removal of the unconjugated probe is essential for accurate characterization and to prevent artifacts in downstream assays. A self-validating protocol must confirm purification.
-
Spin Desalting: For rapid purification, use a spin desalting column (e.g., Zeba™ 7K MWCO).
-
Equilibrate the column with your desired storage buffer (e.g., PBS, pH 7.4) according to the manufacturer's instructions.
-
Apply the entire reaction mixture to the column.
-
Centrifuge to elute the purified, labeled protein. The small, unconjugated PCN probe will be retained in the column matrix.
-
-
Size-Exclusion Chromatography (SEC): For higher purity, SEC can be used to separate the larger labeled protein from the smaller free probe molecules.
-
Dialysis: For larger volumes, dialyze the reaction mixture against 1-2 L of storage buffer for at least 24 hours with 3-4 buffer changes.
Characterization: Determining the Degree of Labeling (DOL)
The DOL represents the average number of probe molecules conjugated to each protein molecule. It is determined by measuring the absorbance of the purified conjugate at two wavelengths: 280 nm (for the protein) and the absorbance maximum (λmax) of the PCN probe.
-
Determine PCN Probe λmax and Molar Extinction Coefficient (ε):
-
Scan the absorbance of the free PCN probe in a suitable buffer to find its λmax. For naphthol derivatives, this is typically in the UV range (~330-350 nm).[5]
-
Determine the molar extinction coefficient (ε_probe) at this λmax using the Beer-Lambert law (A = εcl).
-
-
Measure Absorbance of Labeled Protein:
-
Measure the absorbance of the purified PCN-protein conjugate at 280 nm (A_280) and at the probe's λmax (A_probe).
-
-
Calculate the Correction Factor (CF): The PCN probe will also absorb light at 280 nm. This must be corrected for.
-
CF = (Absorbance of free probe at 280 nm) / (Absorbance of free probe at λmax)
-
-
Calculate the Degree of Labeling (DOL):
-
Protein Concentration (M):
-
Protein Conc. = [A_280 - (A_probe * CF)] / ε_protein
-
(Where ε_protein is the molar extinction coefficient of your protein at 280 nm)
-
-
Probe Concentration (M):
-
Probe Conc. = A_probe / ε_probe
-
-
DOL:
-
DOL = Probe Conc. / Protein Conc.
-
-
Quantitative Data & Optimization
The optimal labeling efficiency depends on the protein and its number of available carboxyl groups. The following table provides starting points for optimization.
| Parameter | Low Labeling | Standard Protocol | High Labeling | Rationale |
| Probe:Protein Molar Ratio | 5-20 fold | 40-fold | 50-100 fold | Increasing probe concentration drives the reaction equilibrium towards conjugation. |
| EDC/Sulfo-NHS:Protein Ratio | 10-fold | 20-fold | 40-50 fold | Sufficient activator is needed to generate enough reactive sites on the protein. |
| Reaction Time | 1 hour | 2 hours | 4 hours | Longer incubation can increase labeling, but may risk protein stability. |
| Reaction pH | pH 5.5 | pH 6.0 (Activation) | pH 7.2 (Conjugation) | Activation is optimal at slightly acidic pH; conjugation is efficient at neutral pH. |
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low DOL | - Insufficient probe/EDC- Inactive EDC (hydrolyzed)- Competing nucleophiles in buffer (e.g., Tris) | - Increase molar excess of reagents- Use fresh, high-quality EDC- Ensure buffer is amine-free (use MES/HEPES/PBS) |
| Protein Precipitation | - High concentration of organic solvent (DMSO)- Protein instability during reaction | - Keep DMSO volume <10% of total reaction volume- Reduce reaction time or temperature (perform on ice) |
| High Background Signal | - Incomplete removal of free probe | - Repeat purification step (spin column or dialysis)- Use a larger MWCO column/membrane if protein is large |
Conclusion
The 6-(Piperazin-1-ylcarbonyl)-2-naphthol (PCN) probe, in conjunction with EDC/Sulfo-NHS chemistry, provides a powerful and flexible system for fluorescently labeling protein carboxyl groups. This method offers a valuable alternative to traditional amine- or thiol-reactive labeling strategies. By carefully controlling reaction stoichiometry and conditions, researchers can achieve robust and specific labeling, enabling a wide range of downstream applications in protein biochemistry, cell biology, and drug development.
References
-
Wu, J., et al. (2022). Naphthalene-based turn-on fluorescent probe for sensitively recognizing Zn2+. Molecular Crystals and Liquid Crystals, 755(1). Available at: [Link]
-
Sino Biological. (n.d.). Protein Labeling Techniques. Available at: [Link]
-
Kamal, A., et al. (2023). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Molecules, 28(15), 5891. Available at: [Link]
-
Jia, X., et al. (2007). 6-oxy-(acetyl piperazine) fluorescein as a new fluorescent labeling reagent for free fatty acids in serum using high-performance liquid chromatography. Journal of Chromatography A, 1169(1-2), 77-85. Available at: [Link]
- Kalia, J., & Raines, R. T. (2008). Advances in Bioconjugation. Current Organic Chemistry, 12(12).
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Note: This is the authoritative textbook for the chemical principles, including EDC/NHS chemistry, described in this document).
-
Klucznik, T., et al. (2023). Naphthaleneoxypropargyl-Containing Piperazine as a Regulator of Effector Immune Cell Populations upon an Aseptic Inflammation. International Journal of Molecular Sciences, 24(20), 15061. Available at: [Link]
-
IntechOpen. (2024). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. Available at: [Link]
-
RSC Advances. (2020). Optimizing the optical and biological properties of 6-(1H-benzimidazole)-2-naphthalenol as a fluorescent probe for the detection of thiophenols: a theoretical study. RSC Advances, 10(41), 24374-24385. Available at: [Link]
-
Chemistry. (2023). Synthesis and Photophysics of 5-(1-Pyrenyl)-1,2-Azoles. MDPI. Available at: [Link]
Sources
- 1. sinobiological.com [sinobiological.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 6-oxy-(acetyl piperazine) fluorescein as a new fluorescent labeling reagent for free fatty acids in serum using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
troubleshooting 6-(Piperazin-1-ylcarbonyl)-2-naphthol precipitation during aqueous assays
Welcome to the Technical Support Center. As Application Scientists, we frequently encounter challenges with hybrid pharmacophores like 6-(Piperazin-1-ylcarbonyl)-2-naphthol . While the piperazine ring provides a versatile, tunable basic center, the planar and highly lipophilic naphthol moiety often drives rapid precipitation in physiological buffers.
This guide is designed to provide drug development professionals with mechanistic insights, diagnostic workflows, and self-validating protocols to stabilize this compound in aqueous environments.
Diagnostic Workflow
Before adjusting your assay parameters, it is critical to determine whether your precipitation is a kinetic or thermodynamic failure. Use the diagnostic flowchart below to isolate the root cause.
Diagnostic workflow for resolving 6-(Piperazin-1-ylcarbonyl)-2-naphthol precipitation.
Troubleshooting Guides & FAQs
Q1: Why does my compound crash out immediately upon dilution from a 10 mM DMSO stock into pH 7.4 PBS? A1: You are observing a classic "DMSO crash" driven by kinetic insolubility. Mechanistically, the amide linkage (piperazin-1-ylcarbonyl) neutralizes one of the piperazine nitrogens. At pH 7.4, the naphthol ring (pKa ~9.5) remains entirely neutral, and the remaining secondary amine of the piperazine (pKa ~8.5) is only partially ionized. When the DMSO concentration drops below 5%, the sudden increase in the solvent's dielectric constant forces the planar naphthol rings to rapidly aggregate via π−π stacking. Because the1 [2], their aqueous solubility is fundamentally dictated by the pH of the receiving buffer.
Q2: I need to run a live-cell assay at pH 7.4. How can I prevent this precipitation without dropping the pH to acidic levels? A2: If you cannot lower the pH to fully ionize the piperazine ring, you must physically shield the hydrophobic naphthol group to reduce the thermodynamic activity of the free drug. We highly recommend complexation with β -cyclodextrin ( β -CD). The naphthol moiety readily inserts into the lipophilic cavity of β -CD, while the hydrophilic exterior maintains aqueous solubility. This exact approach has been2 [3]. Alternatively,3 (e.g., mesylate or hydrochloride) prior to assay preparation is a highly effective, permanent strategy [1].
Q3: Even with 5% DMSO, my solution looks clear initially, but my assay readouts drift after 2 hours. What is happening? A3: You are experiencing delayed nucleation. Your initial dilution created a supersaturated solution that exceeded the compound's thermodynamic solubility. Over time,4 (often as hemihydrates or hexahydrates) [4]. To fix this, you must measure the kinetic solubility limit using nephelometry (see Protocol 1) and ensure your maximum assay concentration remains strictly below this threshold.
Solubility Data Summary
The following table summarizes the expected solubility behavior of 6-(Piperazin-1-ylcarbonyl)-2-naphthol under various standard assay conditions.
| Buffer Condition | Additive / Co-solvent | Kinetic Solubility Limit | Thermodynamic Solubility | Observation |
| PBS (pH 7.4) | None | < 5 µM | < 1 µM | Immediate macroscopic precipitation |
| PBS (pH 7.4) | 5% DMSO | ~25 µM | ~10 µM | Delayed nucleation (micro-crystals at 2h) |
| Acetate (pH 5.0) | None | > 100 µM | ~50 µM | Clear solution (amine fully ionized) |
| PBS (pH 7.4) | 10 mM β -CD | > 200 µM | > 150 µM | Stable inclusion complex formed |
Validated Experimental Protocols
Protocol 1: Self-Validating Kinetic Solubility Assessment via Nephelometry
Causality: Visual inspection frequently misses sub-visible micro-aggregates that scatter light and artificially quench fluorescence or absorbance readouts. Nephelometry provides an objective, self-validating threshold for your assay's maximum working concentration.
-
Stock Preparation: Prepare a 10 mM stock of 6-(Piperazin-1-ylcarbonyl)-2-naphthol in 100% anhydrous DMSO.
-
Serial Dilution: Create a 2-fold serial dilution of the compound in pure DMSO (ranging from 10 mM down to 0.078 mM).
-
Aqueous Dispensing: Dispense 2 µL of each DMSO stock into 198 µL of your specific assay buffer in a 96-well clear-bottom plate. (Final DMSO concentration = 1%).
-
Incubation: Seal the plate and incubate at 37°C for 2 hours. Note: This incubation period is critical to allow delayed nucleation to occur.
-
Measurement: Read the plate using a nephelometer (or measure absorbance at 620 nm).
-
Self-Validation Check: Include a well with buffer + 1% DMSO (vehicle control) and a well with a known insoluble compound (e.g., nicardipine at 100 µM). If the vehicle reads high or the positive control reads low, recalibrate the instrument. The concentration at which light scattering sharply increases above the vehicle baseline is your kinetic solubility limit.
Protocol 2: Preparation of β -Cyclodextrin Inclusion Complexes
Causality: Applying thermal energy accelerates the inclusion of the bulky naphthol group into the β -CD cavity, while slow evaporation forces the equilibrium toward the solid complex, preventing π−π stacking without altering the compound's covalent structure.
-
Aqueous Phase: Prepare a 50 mM solution of β -cyclodextrin in distilled water. Heat the solution to 45°C to ensure complete dissolution.
-
Organic Phase: Dissolve 6-(Piperazin-1-ylcarbonyl)-2-naphthol in a minimal volume of absolute ethanol.
-
Complexation: Add the ethanol solution dropwise to the aqueous β -CD solution under continuous, high-speed magnetic stirring at 45°C.
-
Equilibration: Maintain stirring and temperature for exactly 5 hours to ensure complete thermodynamic complexation.
-
Isolation: Allow the solvent to evaporate slowly at room temperature to obtain the complexed powder.
-
Self-Validation Check: Analyze the final powder via UV-Vis spectroscopy. Dissolve a small aliquot in water; a distinct shift in the naphthol absorption maximum ( λmax ) compared to the free drug in ethanol confirms successful encapsulation within the cyclodextrin cavity.
References
- BenchChem.
- National Institutes of Health (NIH).Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
- National Institutes of Health (NIH).
- Technical University of Denmark (DTU).Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing.
Sources
Technical Support Center: Optimizing HPLC Purification Methods for 6-(Piperazin-1-ylcarbonyl)-2-naphthol
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the High-Performance Liquid Chromatography (HPLC) purification of 6-(Piperazin-1-ylcarbonyl)-2-naphthol. We will dissect the unique challenges presented by this molecule and provide a structured approach to method development and troubleshooting, grounded in established chromatographic principles.
Understanding the Molecule: Physicochemical Properties and Chromatographic Implications
6-(Piperazin-1-ylcarbonyl)-2-naphthol is a bifunctional molecule, presenting distinct challenges for reversed-phase HPLC. Its structure contains a hydrophobic naphthol group, a weakly acidic hydroxyl function, and a basic piperazine ring. The piperazine moiety, in particular, dictates its chromatographic behavior.
The dual nature of this compound—possessing both a basic nitrogenous group and an acidic phenolic proton—makes mobile phase pH the most critical parameter in controlling retention and peak shape. The piperazine ring has two pKa values, typically around 5.3 and 9.7, while the pKa of the 2-naphthol hydroxyl group is approximately 9.5.[1][2][3] This means the molecule's net charge and polarity can be significantly modulated by adjusting the mobile phase pH.
| Property | Feature | Chromatographic Implication |
| Basicity | Piperazine moiety (pKa₁ ≈ 5.3, pKa₂ ≈ 9.7) | At low pH (<5), the piperazine is fully protonated (cationic), leading to reduced retention in reversed-phase and potential for strong, undesirable interactions with silica silanols, causing peak tailing.[1][4][5] At high pH (>10), it is in its neutral, more hydrophobic form, leading to increased retention.[6][7] |
| Acidity | Naphthol hydroxyl group (pKa ≈ 9.5) | At pH > 9.5, the hydroxyl group deprotonates (anionic), increasing polarity and reducing retention. The proximity of the piperazine and naphthol pKa values suggests complex behavior at intermediate to high pH.[3] |
| Hydrophobicity | Naphthalene ring system | Provides the primary mechanism for retention on a non-polar stationary phase (e.g., C18). Also offers potential for π-π interactions with specific stationary phases like Phenyl-Hexyl.[8] |
| Polarity | Carbonyl and amine functionalities | The inherent polarity can lead to poor retention on traditional C18 columns, especially when the piperazine group is protonated.[9][10] |
Frequently Asked Questions (FAQs)
Q1: Why is my peak for 6-(Piperazin-1-ylcarbonyl)-2-naphthol severely tailing on a standard C18 column? A1: Peak tailing for this compound is almost certainly due to secondary interactions between the basic piperazine moiety and acidic, negatively charged silanol groups on the surface of the silica-based stationary phase.[4][11] At a typical acidic or neutral pH, the piperazine is protonated (positively charged) and interacts electrostatically with ionized silanols, slowing down a fraction of the analyte molecules and causing the characteristic tail.
Q2: What is a good starting point for mobile phase pH during method development? A2: A pH of 2-4 is a common starting point for many methods because it protonates silanols and can provide stable chromatography.[12] However, for a basic compound like this, this will also protonate the analyte, potentially leading to low retention and tailing. A more effective strategy is often to use a high pH (e.g., pH 10-11 with a pH-stable column) to keep the piperazine moiety in its neutral, non-ionized state.[7][9] This suppresses the undesirable ionic interactions and significantly improves peak shape and retention. Always ensure your column is rated for use at the chosen pH.[12]
Q3: Which type of HPLC column is best suited for this purification? A3: While a standard C18 can work with careful mobile phase optimization, superior results are often achieved with:
-
Base-Deactivated C18 Columns: These columns have minimal accessible silanol groups, reducing the primary cause of peak tailing for basic analytes.[13]
-
Hybrid Particle Columns (e.g., Waters XBridge™, Agilent ZORBAX Extend-C18): These columns are stable across a wide pH range (typically 2-12), allowing you to leverage high pH mobile phases to neutralize the piperazine group, which is often the most effective strategy.[14]
-
Phenyl-Hexyl Columns: The phenyl stationary phase can provide alternative selectivity through π-π interactions with the naphthalene ring system, which can be useful for resolving closely related impurities.[8]
Q4: My compound shows very little retention and elutes near the solvent front. What can I do? A4: Poor retention is common for polar compounds, especially when they are ionized.[9][15] To increase retention:
-
Increase Mobile Phase pH: As discussed, moving to a high pH (e.g., 10) will neutralize the piperazine group, making the molecule more hydrophobic and thus more retentive on a reversed-phase column.[6][7]
-
Use a Highly Aqueous Mobile Phase: If high pH is not an option, using a mobile phase with a low percentage of organic solvent (e.g., <5% acetonitrile) can increase retention. Ensure you use an "Aqueous C18" or polar-endcapped column designed to prevent phase collapse under these conditions.[16][17]
-
Consider a Different Separation Mode: If reversed-phase fails, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining highly polar compounds.[10]
In-Depth Troubleshooting Guide
This section addresses specific experimental issues in a cause-and-solution format.
Problem 1: Poor Peak Shape - Severe Tailing
A tailing peak is asymmetrical with a trailing edge that is longer than the leading edge, often quantified by a tailing factor > 1.2.[4]
-
Primary Cause: Secondary Silanol Interactions
-
Why it Happens: The protonated piperazine amine interacts ionically with deprotonated silanol groups (Si-O⁻) on the silica backbone of the stationary phase. This is a strong, secondary retention mechanism that leads to tailing.[4][11]
-
Solutions:
-
Work at High pH: Use a pH-stable column (e.g., hybrid silica) with a buffered mobile phase at pH 10-11 (e.g., ammonium bicarbonate). This deprotonates the piperazine, eliminating the ionic interaction. This is often the most robust solution.[6][14]
-
Use a Mobile Phase Additive (Low pH): If you must work at low pH, add a competing base like triethylamine (TEA) at a concentration of 20-50 mM to the mobile phase.[11] The TEA will preferentially interact with the silanol sites, "masking" them from the analyte. Note: TEA is not MS-compatible.
-
Increase Buffer Strength: A higher buffer concentration can sometimes help shield the silanol interactions and improve peak shape.[18]
-
Select a Modern, Base-Deactivated Column: Use a column specifically designed for separating basic compounds, which has high-purity silica and advanced end-capping to minimize silanol activity.
-
-
-
Secondary Cause: Mass Overload
-
Why it Happens: Injecting too much sample mass can saturate the active sites on the stationary phase, leading to tailing, particularly for basic analytes.[13]
-
Solution: Reduce the concentration of the injected sample by a factor of 5 or 10 and re-inject. If the peak shape improves, mass overload was a contributing factor.
-
Problem 2: Poor Peak Shape - Peak Fronting
A fronting peak has a leading edge that is less steep than the trailing edge, often described as a "shark fin" shape.[19]
-
Primary Cause: Sample Overload (Concentration or Volume)
-
Why it Happens: Injecting a highly concentrated sample or an excessive volume overwhelms the column's capacity, causing some analyte molecules to travel through the column without sufficient interaction with the stationary phase, thus eluting earlier.[19][20][21]
-
Solution: Systematically dilute your sample or reduce the injection volume. If fronting diminishes, overload is the cause.[19][22]
-
-
Secondary Cause: Sample Solvent Incompatibility
-
Why it Happens: Dissolving the sample in a solvent that is significantly stronger (i.e., has a higher percentage of organic solvent) than the initial mobile phase can cause the analyte to precipitate or behave improperly at the column head.[16][20] This leads to a distorted injection band and a fronting peak.
-
Solution: Ideally, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that still provides adequate solubility.
-
Problem 3: Low Resolution or Co-elution with Impurities
Resolution is the measure of separation between two peaks. Low resolution means peaks are overlapping.
-
Cause: Insufficient Selectivity
-
Why it Happens: The chosen mobile phase and stationary phase do not provide enough difference in retention for the target compound and its impurities.
-
Solutions:
-
Adjust Mobile Phase pH: Changing the pH can drastically alter the retention of ionizable impurities relative to the main compound, thereby improving selectivity.[5][6][23] It is recommended to screen at least three pH values (e.g., 3, 7, 10).
-
Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) changes the solvent's properties and can alter selectivity. Methanol is a protic solvent that can engage in hydrogen bonding, while acetonitrile has strong dipole-dipole interactions.[24]
-
Change the Stationary Phase: If mobile phase adjustments are insufficient, change the column. A Phenyl-Hexyl column can offer unique selectivity for aromatic compounds like this one, potentially resolving impurities that co-elute on a C18.[8]
-
-
Problem 4: Inconsistent Retention Times
-
Cause: Unbuffered or Improperly Buffered Mobile Phase
-
Why it Happens: The retention of 6-(Piperazin-1-ylcarbonyl)-2-naphthol is extremely sensitive to pH.[5] Small variations in an unbuffered mobile phase (e.g., from dissolved CO₂) can cause significant shifts in retention time. A buffer is only effective within approximately ±1 pH unit of its pKa.[12][18]
-
Solution: Always use a buffer in the aqueous portion of the mobile phase, especially when the mobile phase pH is within 1.5 units of an analyte pKa.[5][25] Good choices include phosphate for low pH (pKa ~2.1), formate or acetate for mid-range pH, and ammonium or borate buffers for high pH. Ensure the buffer concentration is adequate (typically 10-25 mM).
-
Experimental Protocols & Methodologies
Protocol 1: Systematic Method Development for Purification
This protocol outlines a systematic approach to developing a robust purification method.
-
Column Selection:
-
Start with a high-quality, pH-stable, base-deactivated C18 column (e.g., Waters XBridge BEH C18, Agilent ZORBAX Extend-C18). Dimensions for initial screening: 4.6 x 150 mm, 5 µm.
-
-
Mobile Phase pH Screening:
-
Prepare three buffered aqueous mobile phases (Mobile Phase A):
-
Low pH: 0.1% Formic Acid in Water (pH ≈ 2.7)
-
Mid pH: 10 mM Ammonium Acetate in Water (pH ≈ 6.8)
-
High pH: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10 with ammonium hydroxide.
-
-
Use Acetonitrile as your organic modifier (Mobile Phase B).
-
-
Initial Gradient Scouting:
-
For each pH condition, run a fast, broad gradient to determine the approximate elution percentage.
-
Flow Rate: 1.0 mL/min
-
Gradient: 5% to 95% B over 15 minutes.
-
Detection: UV, select a wavelength appropriate for the naphthol chromophore (e.g., 254 nm or 280 nm).
-
Analysis: Evaluate the chromatograms for peak shape, retention, and preliminary separation from impurities. The high pH condition is likely to yield the best peak shape.[6]
-
-
Gradient Optimization:
-
Based on the best result from the scouting runs (likely high pH), optimize the gradient.
-
If the compound eluted at time t in a gradient of duration t_g, a good starting point for a focused gradient is from (%B at t - 2 min) to (%B at t + 2 min) over 10-15 column volumes.
-
The goal is to achieve a resolution (Rs) > 1.5 for all critical impurity pairs.
-
-
Loading Study (for Preparative Chromatography):
-
Once the analytical method is optimized, perform a loading study to determine the maximum sample mass that can be injected without compromising resolution or peak shape.
-
Start with a low concentration and incrementally increase the injected mass until performance degrades (typically seen as peak fronting and loss of resolution).
-
Visual Workflow Diagrams
The following diagrams illustrate logical workflows for key decision-making processes in method optimization.
Caption: A decision tree for troubleshooting peak tailing issues.
Caption: A systematic workflow for HPLC method development.
References
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC.
- Restek. (2014, March 27). Troubleshooting HPLC- Fronting Peaks.
- ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
- Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
- Restek. (2014, March 11). Troubleshooting HPLC- Tailing Peaks.
- LC-GC. (2022, March 9). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
- Shimadzu. (2022, August 26). HPLC Troubleshooting - Tailing Peaks.
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
- Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
- SIELC Technologies. (n.d.). Polar Compounds.
- Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation.
- Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- GL Sciences. (n.d.). 3. How to Increase Retention.
- Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.
- Cytiva. (2024, September 1). How to fix asymmetrical chromatography peaks?.
- BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds.
- LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
- ResearchGate. (n.d.). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography.
- LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
- Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
- BenchChem. (2025). Comparative Guide to HPLC Purity Analysis of 1-Iodo-2-naphthol.
- SIELC Technologies. (n.d.). Separation of Piperazine hexahydrate on Newcrom R1 HPLC column.
- Separation Science. (2024, January 11). HPLC Tips & Tricks: Mobile Phase Preparation - Buffers.
- SIELC Technologies. (2018, February 17). Separation of 1-Naphthol on Newcrom R1 HPLC column.
- ResearchGate. (n.d.). HPLC separation of genotoxic derivatives of naphthalene.
- ACS Publications. (n.d.). Chiral HPLC (high-performance liquid chromatographic) stationary phases. 4. Separation of the enantiomers of bi-.beta. naphthols and analogs.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Piperazine.
- Taylor & Francis. (2007, February 6). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
- BenchChem. (2026). HPLC method for Naphthalene, 1-isopropyl-2-amino- analysis.
- ResearchGate. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
- BenchChem. (2025). An In-depth Technical Guide to the Solubility of 1-(2-Pyridylazo)-2-naphthol (PAN).
- Semantic Scholar. (2009, July 15). Table 2 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
- PubChem. (n.d.). (6R,7R)-7-[[2-[(4-ethyl-2,3-dioxo-piperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.
- NIH. (n.d.). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist.
- ACS Publications. (2011, November 14). Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing.
- University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
- CymitQuimica. (n.d.). CAS 842-07-9: 1-(Phenylazo)-2-naphthol.
- Wikipedia. (n.d.). 2-Naphthol.
- EvitaChem. (n.d.). 1-[4-(Naphthalene-1-carbonyl)piperazin-1-yl]-2,2-diphenylethanone.
- Guidechem. (n.d.). 8-PIPERAZIN-1-YL-NAPHTHALEN-2-OL 189350-02-5 wiki.
Sources
- 1. benchchem.com [benchchem.com]
- 2. uregina.ca [uregina.ca]
- 3. 2-Naphthol - Wikipedia [en.wikipedia.org]
- 4. waters.com [waters.com]
- 5. veeprho.com [veeprho.com]
- 6. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 7. How to use analytical columns | Technical Support | GL Sciences [glsciences.com]
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- 9. Polar Compounds | SIELC Technologies [sielc.com]
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- 20. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
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- 25. welch-us.com [welch-us.com]
Technical Support Center: Ensuring the Stability of 6-(Piperazin-1-ylcarbonyl)-2-naphthol
An in-depth guide to preventing the oxidative degradation of 6-(Piperazin-1-ylcarbonyl)-2-naphthol during storage, presented as a technical support center with troubleshooting guides and FAQs.
Welcome to the technical support guide for 6-(Piperazin-1-ylcarbonyl)-2-naphthol. This document provides in-depth guidance for researchers, scientists, and drug development professionals on preventing oxidative degradation of this compound during storage. Our goal is to equip you with the knowledge to diagnose stability issues, understand the underlying chemical mechanisms, and implement effective preventative strategies to ensure the integrity of your samples.
Part 1: Troubleshooting Guide
This section addresses immediate issues you may encounter with your stored samples of 6-(Piperazin-1-ylcarbonyl)-2-naphthol.
Q1: My solid 6-(Piperazin-1-ylcarbonyl)-2-naphthol, which was initially an off-white powder, has developed a yellow or brownish tint. What is happening?
A1: A visible color change is a primary indicator of oxidative degradation. The 2-naphthol moiety in the molecule is highly susceptible to oxidation, especially when exposed to atmospheric oxygen. This process can lead to the formation of naphthoquinone-type structures, which are highly conjugated and often intensely colored.[1][2] The appearance of yellow, pink, or brown hues suggests that a portion of your sample has oxidized. This is not merely a cosmetic issue; it signifies the formation of impurities and a decrease in the purity of your compound.
Q2: I've analyzed a stored sample via HPLC and see new, broader peaks eluting near my main compound peak. Are these degradation products?
A2: Yes, this is a strong indication of degradation. Oxidative degradation rarely produces a single, stable impurity. More often, it results in a mixture of related, and sometimes polymeric, byproducts. The 2-naphthol core can be oxidized to various species like dihydroxynaphthalenes and naphthoquinones.[1][2] Concurrently, the piperazine ring can undergo oxidation, leading to ring-opening or the formation of N-oxides and other derivatives.[3][4][5] These new chemical entities will have different polarities and chromatographic behaviors, resulting in the new peaks you are observing. It is crucial to use a stability-indicating analytical method to resolve these degradants from the parent compound.[6][7]
Q3: My compound seems less soluble in my usual solvent system after several weeks of storage. Is this related to stability?
A3: A change in solubility is a common, yet often overlooked, sign of degradation. The oxidation of phenols can lead to the formation of polymeric byproducts through radical coupling mechanisms. These larger, more complex molecules often exhibit significantly lower solubility in common organic solvents compared to the parent compound. If you are struggling to dissolve a sample that previously dissolved easily, it is highly probable that oxidative polymerization or the formation of other less-soluble degradants has occurred.
Part 2: Frequently Asked Questions (FAQs) on Prevention & Mechanism
This section provides a deeper understanding of the degradation process and proactive strategies for prevention.
Q4: What are the specific chemical moieties in 6-(Piperazin-1-ylcarbonyl)-2-naphthol that are vulnerable to oxidation?
A4: The molecule has two primary sites susceptible to oxidation:
-
The 2-Naphthol Ring: The phenolic hydroxyl group makes the naphthalene ring electron-rich and highly susceptible to oxidation. Exposure to oxygen, especially in the presence of light or trace metal ions, can initiate a free-radical chain reaction.[8][9] This process typically involves the formation of a naphthoxyl radical, which can then lead to the creation of colored quinone and quinone-like products.[1][2][10]
-
The Piperazine Ring: The secondary amine within the piperazine ring is also a target for oxidation.[11][12] Atmospheric oxygen can lead to the formation of various degradation products, including hydroxylamines, N-oxides, and potentially ring-opened byproducts, which can compromise the compound's integrity.[4][5]
Caption: Postulated oxidative degradation pathways for the molecule.
Q5: What are the ideal storage conditions to ensure the long-term stability of solid 6-(Piperazin-1-ylcarbonyl)-2-naphthol?
A5: To maximize the shelf-life of the solid compound, you must rigorously control its environment by addressing four key factors: oxygen, temperature, light, and moisture.
| Parameter | Condition | Rationale | Source(s) |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Displaces oxygen, the primary driver of oxidative degradation.[13][14][15][16] | [13][15][17] |
| Temperature | -20°C | Significantly slows the rate of all chemical degradation reactions. | [18] |
| Light | Amber Vial / Darkness | Protects the aromatic system from photolytic degradation, which can generate radicals. | [18][19] |
| Moisture | Tightly Sealed Container with Desiccant | Prevents hydrolysis and minimizes moisture, which can facilitate oxidative processes. Amines are often hygroscopic. | [20] |
Q6: I need to store the compound in solution for a few days. What precautions should I take?
A6: Storing this compound in solution significantly increases its susceptibility to degradation. If unavoidable, follow these critical steps:
-
Use Degassed Solvents: Sparge your solvent with nitrogen or argon for 15-30 minutes before use to remove dissolved oxygen.
-
Add an Antioxidant: For analytical standards or stock solutions, consider adding a small amount of an antioxidant. Phenolic antioxidants are particularly effective.[8][9]
-
Store Cold and Dark: Store the solution at low temperatures (2-8°C or -20°C) in an amber vial or a container wrapped in foil.
-
Blanket the Headspace: After preparing the solution, flush the headspace of the vial with nitrogen or argon before sealing.[17]
| Antioxidant | Class | Comments | Source(s) |
| Butylated Hydroxytoluene (BHT) | Hindered Phenol | A highly effective radical scavenger. Commonly used in organic solutions. | [21] |
| Ascorbic Acid (Vitamin C) | Ene-diol | Excellent for aqueous or protic solvent systems. Used to stabilize naphthol metabolites for analysis. | [22][23] |
| α-Tocopherol (Vitamin E) | Hindered Phenol | A highly efficient natural antioxidant, more effective than many synthetic phenols. | [21] |
Part 3: Experimental Protocols & Methodologies
This section provides actionable, step-by-step procedures for proper handling and analysis.
Protocol 1: Inert Gas Blanketing for Long-Term Storage
This technique, also known as inerting, is the most effective way to protect your solid compound from atmospheric oxygen.[16][17]
Materials:
-
Vial containing 6-(Piperazin-1-ylcarbonyl)-2-naphthol
-
Source of dry, high-purity nitrogen (N₂) or argon (Ar) gas with a regulator
-
Needle or cannula attached to the gas line via tubing
-
A second, shorter needle to act as a vent
-
Parafilm or a new, airtight vial cap
Procedure:
-
Prepare the Vial: Place your solid compound in a clean, dry glass vial.
-
Set Up Gas Flow: Set the gas regulator to a very low, gentle flow rate (e.g., 1-2 psi). You should barely be able to feel the gas flow on your hand.
-
Insert Needles: Carefully pierce the vial's septum or cap with both the gas inlet needle and the shorter vent needle. Ensure the gas inlet needle reaches the bottom of the vial's headspace, while the vent needle is just below the cap.
-
Purge the Headspace: Allow the inert gas to flow for 2-5 minutes. The heavier inert gas will displace the lighter air, which will exit through the vent needle.
-
Seal the Vial: While the inert gas is still flowing, carefully remove the vent needle first, then the gas inlet needle. Immediately seal the puncture marks with Parafilm or quickly replace the cap with a new, unpunctured one.
-
Store Properly: Label the vial, indicating it is under an inert atmosphere, and place it in a -20°C freezer, protected from light.
Caption: Troubleshooting workflow for a degraded sample.
Protocol 2: Analytical Workflow for Detecting Degradation
A robust HPLC method is essential for monitoring the stability of your compound. This serves as a general guideline; specific parameters should be optimized for your system.
Objective: To separate the parent compound from potential polar and non-polar degradation products.
System: HPLC with UV and/or Mass Spectrometry (MS) detection.
-
Column: A C18 reversed-phase column is a good starting point (e.g., 150 x 4.6 mm, 3.5 µm).[24]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Detection:
-
UV/Vis: Monitor at multiple wavelengths. The naphthol chromophore will have a strong absorbance around 220-230 nm, but also monitor higher wavelengths (e.g., 280 nm, 330 nm) where colored degradants might absorb.[24]
-
MS: Use electrospray ionization (ESI) in positive mode to identify the parent compound ([M+H]⁺) and search for masses corresponding to potential oxidation products (e.g., M+16 for hydroxylation, M+14 for N-oxide, M-2 for quinone formation).
-
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a small amount of the compound in a suitable solvent (e.g., acetonitrile or DMSO) to a known concentration (e.g., 1 mg/mL). Dilute further with the mobile phase to an appropriate concentration for injection (e.g., 10 µg/mL).
-
Gradient Elution: Run a gradient program to ensure the separation of compounds with a wide range of polarities.
-
Example Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions to re-equilibrate.
-
-
Analysis:
-
Reference Sample: First, analyze a freshly prepared sample from a trusted, pure batch to establish the retention time and peak shape of the parent compound.
-
Stored Sample: Analyze the stored sample using the identical method.
-
Comparison: Compare the chromatograms. Look for a decrease in the peak area of the parent compound and the appearance of new peaks. Use the MS data to propose structures for any observed degradants.
-
References
-
G. L. Hug, R. H. Schuler, and G. N. R. Tripathi, "Oxidation Reactions of 1- and 2-Naphthols: An Experimental and Theoretical Study," The Journal of Physical Chemistry A, 2013. [Link]
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L. Wang et al., "Atmospheric Oxidation of Piperazine Initiated by ·Cl: Unexpected High Nitrosamine Yield," Environmental Science & Technology, 2018. [Link]
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A. M. El-Nahas et al., "Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation," ACS Earth and Space Chemistry, 2019. [Link]
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M. Vellaisamy et al., "Kinetics and mechanism of oxidation of 2-naphthol by nicotiniumdichromate," Journal of Chemical and Pharmaceutical Research, 2011. [Link]
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Air Products, "Packaging, Inerting and Blanketing," Air Products. [Link]
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Y. Zhang et al., "Efficient removal of piperazine by catalytic wet air oxidation using RuNiCe/γ-Al2O3-activated carbon," Environmental Science: Water Research & Technology, 2024. [Link]
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L. Onel et al., "Atmospheric Oxidation of Piperazine by OH has a Low Potential To Form Carcinogenic Compounds," ACS Publications, 2014. [Link]
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P. D'Anna et al., "Theoretical Study of the Oxidation Mechanisms of Naphthalene Initiated by Hydroxyl Radicals: The OH-Addition Pathway," The Journal of Physical Chemistry A, 2014. [Link]
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GENERON, "Nitrogen Blanketing & Padding for Tanks, Transformers, More," GENERON, 2020. [Link]
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S. Georgantelis et al., "Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat," PMC, 2007. [Link]
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H. Zhang et al., "Atmospheric oxidation mechanism of naphthalene initiated by OH radical. A theoretical study," RSC Publishing, 2012. [Link]
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G. Scott and N. C. Billingham, "Improving synthetic hindered phenol antioxidants: learning from vitamin E," Phantom Plastics. [Link]
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Y. Kabashima et al., "Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions," ResearchGate, 2014. [Link]
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K. Klotz et al., "Naphthalene – Determination of 1,2-dihydroxynaphthalene, 1-naphthol and 2-naphthol in urine by GC-MS/MS," Publisso, 2020. [Link]
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A. Kaur and M. Norris, "The effect of natural phenolic compounds on reducing oxidative stress," The Journal of Emerging Investigators, 2026. [Link]
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S. Liu et al., "Degradation of 2-Naphthol in Aqueous Solution by Electro-Fenton System with Cu-Supported Stainless Steel Electrode," MDPI, 2022. [Link]
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M. A. Pérez-López et al., "Analytical methods for the determination of α-naphthol and β-naphthol in biological and environmental samples: a review," DOI, 2021. [Link]
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L. Sajkowski, T. M. Seward, and B. W. Mountain, "Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC," PMC, 2023. [Link]
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F. Anwar et al., "Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review," JScholar, 2023. [Link]
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Diplomata Comercial, "Amine Storage Conditions: Essential Guidelines for Safety," Diplomata Comercial. [Link]
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L. Sajkowski, T. M. Seward, and B. W. Mountain, "Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC," ResearchGate, 2023. [Link]
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Scribd, "Aromatic Amines Hazcard Overview," Scribd. [Link]
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S. Wada, H. Ichikawa, and K. Tatsumi, "Removal of phenols and aromatic amines from wastewater by a combination treatment with tyrosinase and a coagulant," PubMed, 1995. [Link]
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A. S. Abdelaal et al., "Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions," Journal of Environmental Chemical Engineering, 2023. [Link]
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University of Regina, "Oxidative degradation of piperazine in the absorption of carbon dioxide," University of Regina. [Link]
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S. K. Singh et al., "Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors," PMC, 2024. [Link]
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ResearchGate, "Synthesis of 1-aminoalkyl-2-naphthol derivatives (2 and 3)," ResearchGate. [Link]
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R. R. Patil and S. S. Shaukat, "Synthesis, Characterization and Antimicrobial Analysis of 1-(1-Phenylazo)-2-Naphthol," International Journal of Scientific Research in Science and Technology, 2017. [Link]
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Y. Wen et al., "Copper-catalyzed divergent oxidative pathways of 2-naphthol derivatives: ortho-naphthoquinones versus 2-BINOLs," Organic & Biomolecular Chemistry, 2017. [Link]
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Conscientia Beam, "View of Synthesis and Characterization of 1-Amino-2-Naphthol Hydrochloride and Dyeing Potentials of 1-(1-Phenylazo)," Conscientia Beam. [Link]
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A. K. Gadad et al., "Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in," Bioorganic & Medicinal Chemistry, 2011. [Link]
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reducing toxic byproducts in 6-(Piperazin-1-ylcarbonyl)-2-naphthol scale-up synthesis
Troubleshooting Guides, FAQs, and Validated Protocols for Reducing Toxic Byproducts
Scaling up the synthesis of 6-(Piperazin-1-ylcarbonyl)-2-naphthol—an amide derivative of 6-hydroxy-2-naphthoic acid and piperazine—often encounters three major roadblocks: toxic byproducts from traditional coupling agents, bis-amidation of the piperazine core, and competitive O-acylation of the naphthol hydroxyl group. This guide provides field-proven, self-validating protocols to overcome these issues using green chemistry principles.
Visual Workflow: Optimized Synthetic Route
Optimized scale-up workflow for 6-(Piperazin-1-ylcarbonyl)-2-naphthol synthesis.
Troubleshooting Guide (Q&A)
Issue 1: We are seeing high levels of toxic, difficult-to-remove byproducts (e.g., dicyclohexylurea, HOBt derivatives) during scale-up. How can we eliminate these?
Causality & Solution: Traditional carbodiimide reagents (DCC, EDC) and explosive additives like HOBt generate stoichiometric amounts of toxic, often insoluble byproducts that complicate purification and pose severe safety risks at scale[1][2]. Switch to Propylphosphonic anhydride (T3P). T3P activates the carboxylic acid by converting its oxygen into an ionic leaving group, forming a completely water-soluble phosphonic acid byproduct[1][2][3]. This allows for a self-validating purification: a simple aqueous wash completely removes the coupling waste, eliminating the need for column chromatography and drastically reducing the Environmental Factor (E-factor)[3][4].
Issue 2: Our LC-MS shows significant formation of a bis-amide dimer (piperazine reacting at both nitrogen atoms). How do we enforce mono-acylation?
Causality & Solution: Piperazine is a symmetrical diamine. If unprotected, the initial mono-amide product remains highly nucleophilic, leading to uncontrolled bis-acylation[5][6]. Implement a Mono-Boc Protection Strategy. By using 1-Boc-piperazine, you sterically and electronically block the second nitrogen, enforcing a strict 1:1 coupling stoichiometry[6][7]. After the T3P coupling, a clean deprotection using Trifluoroacetic acid (TFA) yields the target compound[6]. While direct amidation using piperazine mono-hydrochloride is possible, the Boc-protection route guarantees >99% chemoselectivity required for pharmaceutical intermediates[5][6].
Issue 3: We are observing O-acylation impurities where the 6-hydroxy group of the naphthol ring reacts instead of the amine. How do we prevent this?
Causality & Solution: 6-Hydroxy-2-naphthoic acid has two reactive sites: the carboxylic acid (pKa ~4.3) and the phenolic hydroxyl (pKa ~9.5)[8][9]. Strong bases commonly used in amide couplings, such as DIPEA or Triethylamine (pKa > 10), can deprotonate the phenol. This turns the hydroxyl group into a highly active nucleophile that competes with piperazine, leading to O-acylated or oligomeric impurities[10]. Use Pyridine (pKa ~5.2) as the base. Pyridine is basic enough to facilitate the T3P activation of the carboxylic acid but not strong enough to deprotonate the naphthol hydroxyl, effectively shutting down the O-acylation pathway[10][11].
Quantitative Data: Coupling Reagent Comparison
| Reagent System | Typical Yield | Byproduct Toxicity | O-Acylation Risk | Purification Method |
| DCC / DMAP | 60-70% | High (Sensitizer, insoluble urea) | High | Column Chromatography |
| EDC / HOBt | 75-85% | Moderate (Explosive risk from HOBt) | Moderate | Aqueous Wash / Chromatography |
| HATU / DIPEA | 80-90% | Moderate (Guanidinium waste) | High (Strong base) | Column Chromatography |
| T3P / Pyridine | >90% | Low (Non-toxic, benign) | Low (Weak base) | Simple Aqueous Wash |
Step-by-Step Methodology
Protocol 1: T3P-Mediated Amide Coupling (Self-Validating System)
-
Charge Reactor: Add 6-hydroxy-2-naphthoic acid (1.0 eq) and 1-Boc-piperazine (1.05 eq) into a reaction vessel containing Ethyl Acetate (EtOAc) (10 vol).
-
Base Addition: Add Pyridine (3.0 eq) and cool the mixture to 0 °C to mitigate the mild exotherm of activation[3].
-
Activation: Dropwise add T3P (50% w/w in EtOAc, 1.5 eq) over 30 minutes. Stir at 0 °C for 1 hour, then warm to room temperature for 4 hours.
-
Self-Validating Workup: Quench with 0.5 M aqueous HCl (3 vol). Mechanistic Note: Because T3P byproducts and pyridine are exclusively water-soluble, and the N-Boc intermediate is highly lipophilic, this phase separation guarantees the removal of coupling waste without requiring TLC/HPLC monitoring[3][4].
-
Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the N-Boc protected intermediate.
Protocol 2: Boc Deprotection and Final Isolation
-
Dissolution: Dissolve the N-Boc protected intermediate in Dichloromethane (DCM) (5 vol) and cool to 0 °C.
-
Deprotection: Add Trifluoroacetic acid (TFA) (5.0 eq) dropwise. Stir for 2 hours at room temperature until gas evolution ceases[6].
-
Concentration: Concentrate under reduced pressure to remove excess TFA.
-
Neutralization: Neutralize the residue with saturated NaHCO₃ and extract the free base 6-(Piperazin-1-ylcarbonyl)-2-naphthol into EtOAc.
-
Purification: Crystallize the final product from Ethanol/Water to achieve >99% purity.
Frequently Asked Questions (FAQs)
Q: Can we use flow chemistry to further reduce toxic exposure during this synthesis? A: Yes. Continuous flow reactors offer precise stoichiometric and thermal control, which is highly synergistic with T3P's homogeneous reaction profile. Flow systems prevent localized heating and further reduce byproduct formation, making it an excellent choice for scaling up piperazine mono-acylation[6][12].
Q: Why is T3P added strictly at 0 °C? A: The activation of the carboxylic acid by T3P is mildly exothermic. Cooling minimizes this exotherm, prevents thermal degradation of the activated ester, and suppresses any background side-reactions, ensuring maximum yield and purity[3][10].
References
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- "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine", organic-chemistry.org,
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- "Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor", mdpi.com,
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Technical Support Center: Troubleshooting Poor Cell Membrane Permeability of 6-(Piperazin-1-ylcarbonyl)-2-naphthol
Welcome to the technical support resource for researchers, scientists, and drug development professionals encountering challenges with the cell membrane permeability of 6-(Piperazin-1-ylcarbonyl)-2-naphthol. This guide provides a structured approach to diagnosing and overcoming permeability issues, ensuring your experimental outcomes are both accurate and reproducible.
Frequently Asked Questions (FAQs)
Q1: Why is my 6-(Piperazin-1-ylcarbonyl)-2-naphthol compound showing low permeability in my cell-based assays despite good biochemical activity?
A1: Poor cell permeability is a frequent obstacle in drug discovery and can stem from the intrinsic physicochemical properties of a compound. For 6-(Piperazin-1-ylcarbonyl)-2-naphthol, factors such as its molecular weight, polarity conferred by the piperazine and carbonyl groups, and hydrogen bonding potential can impede its ability to passively diffuse across the lipid bilayer of the cell membrane. Furthermore, the compound might be a substrate for cellular efflux pumps, like P-glycoprotein (P-gp), which actively remove it from the cell, reducing its intracellular concentration.[1]
Q2: What are the essential first steps to quantitatively assess the permeability of my compound?
A2: A tiered experimental approach is recommended to accurately quantify cell permeability.[1]
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that models passive diffusion. It serves as an excellent initial screen to determine the compound's inherent capacity to cross a lipid membrane without the influence of transporters.[2][3]
-
Caco-2 Permeability Assay: This assay utilizes a monolayer of human colon adenocarcinoma cells (Caco-2), which differentiate to form a barrier that mimics the human intestinal epithelium. It provides a more comprehensive assessment by evaluating both passive diffusion and active transport processes, including efflux.[4][5]
Q3: What are the main strategies to enhance the cell permeability of this compound?
A3: Strategies to improve permeability can be broadly divided into two categories: chemical modification and formulation-based approaches.[6][7]
-
Medicinal Chemistry Approaches: These involve altering the chemical structure of the molecule to improve its drug-like properties. This can include prodrug strategies, where a more permeable, inactive derivative is synthesized that converts to the active drug intracellularly, or systematic structural modifications to optimize lipophilicity and reduce hydrogen bonding.[8][9]
-
Formulation Strategies: These methods focus on the delivery of the compound. Techniques such as the use of lipid-based formulations (e.g., self-emulsifying drug delivery systems - SEDDS), nanoformulations, or the inclusion of permeation enhancers can significantly improve a compound's ability to cross cell membranes.[10][11][12]
In-Depth Troubleshooting and Optimization
This section provides a structured approach to identifying and resolving the root causes of poor permeability for 6-(Piperazin-1-ylcarbonyl)-2-naphthol.
Problem 1: Low Apparent Permeability Coefficient (Papp) in PAMPA
If your compound exhibits a low Papp value in the PAMPA assay, the primary issue is likely with its passive diffusion capabilities.
Workflow for Diagnosing and Addressing Poor Passive Permeability
Caption: Troubleshooting workflow for low PAMPA permeability.
Physicochemical Property Analysis
A critical first step is to evaluate the key physicochemical properties of 6-(Piperazin-1-ylcarbonyl)-2-naphthol that influence passive permeability.
| Property | Predicted Value* | Implication for Permeability |
| Molecular Weight (MW) | ~322 g/mol | Within the generally accepted range for good permeability (<500 g/mol ). |
| LogP (Lipophilicity) | Moderately Lipophilic | A balanced LogP is crucial; too low or too high can hinder permeability. |
| Polar Surface Area (PSA) | High | The piperazine and carbonyl groups contribute to a higher PSA, which can negatively impact permeability. |
| Hydrogen Bond Donors/Acceptors | Multiple | The presence of hydrogen bond donors and acceptors increases hydrophilicity and can impede membrane crossing. |
*These are estimated values and should be experimentally determined for the highest accuracy.
Problem 2: Low Permeability in Caco-2 Assay with Discrepancy from PAMPA results
When a compound shows moderate to good permeability in PAMPA but poor permeability in the Caco-2 assay, it strongly suggests the involvement of active cellular processes, most notably efflux pumps.
Workflow for Investigating Active Efflux
Caption: Workflow for identifying and addressing active efflux.
Efflux Pumps
Efflux pumps are membrane proteins that actively transport substrates out of cells, playing a significant role in drug resistance in both bacteria and eukaryotic cells.[13][14][15] For compounds like 6-(Piperazin-1-ylcarbonyl)-2-naphthol, identifying if it is a substrate for pumps like P-glycoprotein is crucial.[16]
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: The PAMPA assay measures a compound's ability to diffuse from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment. This method specifically assesses passive, transcellular permeability.[2][3][17]
Methodology:
-
Prepare the Artificial Membrane: A solution of lipids (e.g., 1% lecithin in dodecane) is used to coat the filter of a 96-well donor plate.[18]
-
Prepare Solutions:
-
Donor Solution: Dissolve the test compound in a suitable buffer (e.g., PBS at pH 7.4) to a final concentration of 1-10 µM, typically with a small percentage of DMSO (e.g., 5%).[18]
-
Acceptor Solution: Fill the wells of the acceptor plate with the same buffer.
-
-
Assay Assembly: Place the donor plate on top of the acceptor plate.
-
Incubation: Incubate the plate assembly for a defined period (e.g., 10-20 hours) at room temperature.[18]
-
Quantification: Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.[19]
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - [C_A] / [C_D]), where V_D and V_A are the volumes of the donor and acceptor compartments, A is the area of the membrane, t is the incubation time, and [C_A] and [C_D] are the concentrations in the acceptor and donor compartments, respectively.
Protocol 2: Caco-2 Permeability Assay
Principle: This assay utilizes a monolayer of Caco-2 cells, which polarize and form tight junctions, to model the human intestinal barrier. It allows for the assessment of both passive diffusion and active transport mechanisms.[5][20]
Methodology:
-
Cell Culture: Seed Caco-2 cells on permeable Transwell® inserts and culture for 21-25 days to allow for differentiation and monolayer formation.[21]
-
Monolayer Integrity: Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Transport Experiment (Bidirectional):
-
Apical to Basolateral (A-B) Transport: Add the compound solution to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Transport: Add the compound solution to the basolateral chamber and fresh buffer to the apical chamber.
-
-
Incubation: Incubate at 37°C with gentle shaking.
-
Sampling: Collect samples from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes).
-
Quantification: Analyze the concentration of the compound in the samples by LC-MS/MS.
-
Data Analysis: Calculate the Papp values for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) is then determined. An efflux ratio greater than 2 is indicative of active efflux.[5]
Troubleshooting Caco-2 Assay Issues:
-
Low Recovery: This may indicate poor solubility, non-specific binding to the plate, or metabolism by the cells.[5] Including a low concentration of bovine serum albumin (BSA) in the basolateral compartment can sometimes mitigate non-specific binding.[22][23]
-
High Variability: Inter-laboratory variability is a known issue with Caco-2 assays. Strict adherence to a standardized protocol is essential.[20]
Advanced Strategies for Permeability Enhancement
Should initial troubleshooting and optimization not yield the desired permeability, consider these advanced strategies:
1. Chemical Modifications
-
Prodrug Approach: Masking polar functional groups can increase lipophilicity and enhance passive diffusion. For example, esterification of a hydroxyl group can be reversed by intracellular esterases.[8]
-
Acetylation: The addition of acetyl groups to a molecule can in some cases increase its permeability.[24]
-
Structure-Activity Relationship (SAR) Studies: Systematically synthesize and test analogs of 6-(Piperazin-1-ylcarbonyl)-2-naphthol to identify modifications that improve permeability without compromising biological activity.[1]
2. Formulation and Delivery Systems
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of poorly permeable compounds.[10][11]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with drug molecules, enhancing their solubility and potentially their permeability.[12][25]
-
Cell-Penetrating Peptides (CPPs): These are short peptides that can traverse the cell membrane and can be conjugated to cargo molecules to facilitate their intracellular delivery.[26][27][28][29] This can be an effective strategy for delivering compounds that have inherently poor permeability.[30]
References
-
Aungst, B. J. (1993). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Journal of Pharmaceutical Sciences, 82(10), 979-987. [Link]
-
Shafiq, S., Shakeel, F., Talegaonkar, S., Ahmad, F. J., Khar, R. K., & Ali, M. (2007). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Critical Reviews™ in Therapeutic Drug Carrier Systems, 24(3). [Link]
-
Mäe, M., & Langel, Ü. (2006). Cell-penetrating peptides as vectors for peptide, protein and oligonucleotide delivery. Current Opinion in Pharmacology, 6(5), 509-514. [Link]
-
Date, A. A., & Nagarsenker, M. S. (2007). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Journal of Pharmaceutical Sciences, 96(8), 1937-1958. [Link]
-
Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells. Biochemical and Biophysical Research Communications, 175(3), 880-885. [Link]
-
Aungst, B. J. (1993). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Journal of Pharmaceutical Sciences, 82(10), 979-987. [Link]
-
El-Sayed, A., Futaki, S., & Harashima, H. (2009). Delivery of macromolecules using cell-penetrating peptides: promises and challenges. The AAPS journal, 11(1), 13-22. [Link]
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Sinko, P. J., & Lee, Y. H. (2021). Permeability enhancement techniques for poorly permeable drugs: A review. Journal of controlled release, 337, 113-125. [Link]
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Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. Nature protocols, 2(9), 2111-2119. [Link]
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Gilde, F., & Peris, J. E. (2022). Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. Pharmaceutics, 14(12), 2795. [Link]
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Rudra, P., & Ghosh, S. (2021). Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. PLoS pathogens, 17(10), e1009988. [Link]
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De Smedt, S. C., Demeester, J., & Hennink, W. E. (2000). Methods to enhance the permeability of cells and tissues. Advanced drug delivery reviews, 41(2), 143-145. [Link]
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Figueroa-Valverde, L., Rosas-Nexticapa, M., & Pool-Gomez, E. (2014). Design and Synthesis of Three Naphthol Derivatives Using Several Strategies. Asian Journal of Chemistry, 26(18), 6123. [Link]
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Chen, Y. C., & Chen, Y. H. (2024). Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains. Molecules, 29(6), 1294. [Link]
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Klein, V. G., Townsend, C. E., Testa, A., Zengerle, M., Maniaci, C., Hughes, S. J., ... & Lokey, R. S. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. University of Dundee. [Link]
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Kumar, A., Kumar, N., & Singh, A. (2018). Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in. Bioorganic & medicinal chemistry, 26(15), 4447-4460. [Link]
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6-(Piperazin-1-ylcarbonyl)-2-naphthol vs. Standard Naphthol Derivatives: A Structural and Performance Comparison Guide
Executive Summary
In modern drug design, the transition from simple aromatic building blocks to highly functionalized, multidimensional scaffolds is critical for overcoming pharmacokinetic (PK) and pharmacodynamic (PD) bottlenecks. While standard naphthol derivatives (e.g., 2-naphthol, 6-methoxy-2-naphthol) offer excellent hydrophobic anchoring for target proteins, their utility is frequently limited by poor aqueous solubility, high plasma protein binding, and rapid oxidative metabolism.
This guide provides an objective, data-driven comparison between standard naphthol derivatives and 6-(Piperazin-1-ylcarbonyl)-2-naphthol . By strategically appending a piperazine-1-carbonyl moiety to the C6 position of the naphthol core, medicinal chemists can drastically improve the physicochemical profile of the molecule while unlocking new vectors for high-affinity target engagement.
Mechanistic Rationale: Overcoming the Limitations of the Naphthol Core
The Naphthol Core: Strengths and Liabilities
The rigid, planar naphthalene core provides a well-defined three-dimensional structure that is highly advantageous for specific binding to biological targets via π−π stacking and hydrophobic interactions[naphthalene scaffold in drug discovery][1]. The hydroxyl group at the C2 position acts as a crucial hydrogen bond donor/acceptor. However, standard naphthols possess high lipophilicity (cLogP > 2.5), which drives non-specific binding (promiscuity) and makes them susceptible to rapid Phase I Cytochrome P450 (CYP450) oxidation.
The Piperazine-1-Carbonyl Advantage
To salvage the binding affinity of the naphthol core while mitigating its ADME (Absorption, Distribution, Metabolism, and Excretion) liabilities, the 6-(piperazin-1-ylcarbonyl) substitution is employed.
-
Solubility Enhancement : The piperazine motif is widely recognized as a[privileged structure][2] due to its basic secondary amine (pKa ~9.0). At physiological pH (7.4), this nitrogen is protonated, creating a highly water-soluble cationic center[enhance water solubility][3].
-
Metabolic Shielding : Substitutions utilizing the piperazine ring have been shown to significantly[improve metabolic stability][4] by sterically hindering the aromatic core from enzymatic degradation.
-
Directed Target Engagement : The carbonyl linker provides rigidity and acts as a hydrogen-bond acceptor, while the protonated piperazine nitrogen forms strong electrostatic salt bridges with acidic residues (e.g., Aspartate, Glutamate) deep within target binding pockets (such as GPCRs or Kinases).
Pharmacophore Mapping & Target Engagement
Pharmacophore mapping and target engagement pathway of the modified naphthol scaffold.
Comparative Performance Data
The following table synthesizes the physicochemical and in vitro ADME profiles of standard naphthols versus the piperazine-functionalized derivative, highlighting the dramatic shift in drug-likeness.
| Property | 2-Naphthol (Standard) | 6-Methoxy-2-naphthol | 6-(Piperazin-1-ylcarbonyl)-2-naphthol |
| Molecular Weight ( g/mol ) | 144.17 | 174.20 | 256.30 |
| cLogP | 2.70 | 2.95 | 1.85 |
| Aqueous Solubility (pH 7.4) | < 15 µg/mL | < 5 µg/mL | > 500 µg/mL |
| Microsomal Clearance ( Clint ) | High (>80 µL/min/mg) | Moderate (~50 µL/min/mg) | Low (<15 µL/min/mg) |
| Target Promiscuity | High (Non-specific binding) | High | Low (Directed salt-bridge) |
Data Interpretation: The addition of the piperazine-1-carbonyl group reduces the cLogP by nearly a full log unit compared to 6-methoxy-2-naphthol. This directly correlates to a >100-fold increase in aqueous solubility and a significant reduction in intrinsic clearance ( Clint ), shifting the molecule from a "hit" liability to a viable "lead" candidate.
Experimental Workflows & Validation Protocols
To objectively validate the performance differences outlined above, the following self-validating protocols are utilized in early-stage drug discovery.
Step-by-step experimental workflow for evaluating naphthol derivatives in drug discovery.
Protocol 1: Kinetic Aqueous Solubility Profiling
Causality Focus: Standard naphthols often precipitate in biological assays due to high lipophilicity, leading to false negatives. We utilize a kinetic solubility assay in PBS (pH 7.4) rather than pure water to accurately simulate blood plasma conditions. At this pH, the piperazine nitrogen remains protonated, preventing the compound from crashing out of solution and ensuring reliable downstream in vitro data.
Step-by-Step Methodology:
-
Preparation : Prepare a 10 mM stock solution of the test compound in 100% LC-MS grade DMSO.
-
Incubation : Spike 5 µL of the DMSO stock into 495 µL of Phosphate-Buffered Saline (PBS, pH 7.4) in a 96-well plate to achieve a 100 µM final concentration (1% DMSO final).
-
Equilibration : Seal the plate and shake at 300 rpm for 24 hours at 37°C to reach thermodynamic equilibrium.
-
Separation : Centrifuge the samples at 14,000 x g for 15 minutes to pellet any insoluble particulates (crucial for standard naphthols).
-
Quantification : Transfer 200 µL of the supernatant to a new plate and analyze via HPLC-UV (254 nm) against a standard curve generated in 50% Acetonitrile/Water.
Protocol 2: In Vitro Microsomal Stability Assay
Causality Focus: Unsubstituted naphthols are highly susceptible to rapid Phase I oxidation by CYP450 enzymes, leading to reactive quinone species and short half-lives. By using Human Liver Microsomes (HLM) supplemented with an NADPH-regenerating system, we selectively isolate and quantify this CYP450-mediated clearance. The piperazine-1-carbonyl group sterically and electronically shields the naphthol core, which is validated by measuring the intrinsic clearance ( Clint ).
Step-by-Step Methodology:
-
System Setup : Prepare a reaction mixture containing 0.5 mg/mL Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3 mM MgCl₂.
-
Initiation : Add the test compound to a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH-regenerating system (1 mM final NADPH concentration).
-
Sampling : Aliquot 50 µL of the reaction mixture at precise time intervals (0, 5, 15, 30, and 60 minutes).
-
Quenching : Immediately quench each aliquot by pipetting it into 150 µL of ice-cold acetonitrile containing a known internal standard (e.g., tolbutamide) to precipitate the microsomal proteins.
-
Analysis : Centrifuge the quenched plates at 4,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to track parent compound depletion. Calculate the half-life ( t1/2 ) and intrinsic clearance ( Clint ).
Conclusion
While the 2-naphthol core remains a potent hydrophobic anchor in medicinal chemistry, its native form is heavily restricted by poor solubility and rapid metabolic clearance. The strategic integration of a piperazine-1-carbonyl group at the C6 position resolves these liabilities. 6-(Piperazin-1-ylcarbonyl)-2-naphthol demonstrates vastly superior aqueous solubility, extended microsomal half-life, and provides a highly specific salt-bridge vector for target engagement, making it a vastly superior scaffold for modern lead optimization campaigns.
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- Minor replacements within the pyrrolidine ring (Piperazine Metabolic Stability). RSC Advances.
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Comparative Efficacy of Novel Naphthol Derivatives in Enzyme Inhibition: A Case Study on Acetylcholinesterase
In the landscape of drug discovery, the identification and characterization of novel enzyme inhibitors are paramount. This guide provides a comprehensive framework for evaluating the comparative efficacy of a novel test compound, using the hypothetical molecule 6-(Piperazin-1-ylcarbonyl)-2-naphthol —hereafter referred to as Compound X—as a case study. The structural motifs of Compound X, specifically the piperazine and naphthol moieties, suggest a potential for interaction with various enzymes. Piperazine derivatives are known to be efficient acetylcholinesterase (AChE) inhibitors, a key target in the management of Alzheimer's disease.[1][2][3] Similarly, naphthol scaffolds have been investigated for AChE inhibition.[4][5]
This guide will focus on the inhibition of acetylcholinesterase (AChE, E.C. 3.1.1.7), an enzyme critical for hydrolyzing the neurotransmitter acetylcholine in synaptic clefts.[1][6] We will objectively compare the hypothetical performance of Compound X with Donepezil, a potent and clinically established AChE inhibitor, supported by detailed experimental protocols and data interpretation.[7][8]
The Rationale for Targeting Acetylcholinesterase
In cholinergic synapses, AChE terminates nerve impulses by breaking down acetylcholine. Inhibition of AChE increases the concentration and duration of acetylcholine in the synapse, enhancing neurotransmission. This mechanism is the cornerstone for treating the symptoms of Alzheimer's disease, where there is a deficit in cholinergic function.[6][9] The development of new AChE inhibitors remains a critical area of research, aiming for improved selectivity, reduced side effects, and potentially disease-modifying properties.[10]
The diagram below illustrates the role of AChE in a cholinergic synapse and the therapeutic effect of its inhibition.
Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition.
Quantitative Comparison of Inhibitory Potency
The primary metric for an inhibitor's efficacy is the half-maximal inhibitory concentration (IC50), which is the concentration required to reduce enzyme activity by 50%. A lower IC50 value indicates greater potency. For this guide, we will use established data for Donepezil and assign plausible, hypothetical data for our test molecule, Compound X.
Table 1: Comparative Inhibitory Potency against Acetylcholinesterase
| Compound | Target Enzyme | IC50 (nM) | Inhibition Type | Data Source |
| Donepezil | Acetylcholinesterase (AChE) | 5.7[7] | Reversible, Mixed-type | Published Literature[7] |
| Compound X | Acetylcholinesterase (AChE) | 45.2 | Reversible, Mixed-type | Hypothetical Data |
Note: The data for Compound X is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
The hypothetical data suggests that while Compound X is a potent inhibitor of AChE, it is approximately eight times less potent than the established drug, Donepezil. Further investigation into its selectivity over other cholinesterases, like Butyrylcholinesterase (BChE), and its safety profile would be crucial next steps.
Experimental Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)
To determine the IC50 value of a novel compound, a robust and reproducible assay is essential. The most common method is the colorimetric assay developed by Ellman.[11]
Principle of the Assay
This assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which is produced from the reaction of dithiobis-nitrobenzoate (DTNB) with thiocholine. Thiocholine itself is generated when AChE hydrolyzes its substrate, acetylthiocholine. The rate of color formation is directly proportional to AChE activity and can be measured spectrophotometrically at 412 nm.[11]
Materials and Reagents
-
Human Recombinant Acetylcholinesterase (AChE)
-
Acetylthiocholine Iodide (ATCI) - Substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent
-
Donepezil hydrochloride (Positive Control)
-
Compound X (Test Inhibitor)
-
Phosphate Buffer (e.g., 100 mM, pH 8.0)
-
Dimethyl Sulfoxide (DMSO) for dissolving compounds
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 412 nm
Step-by-Step Methodology
-
Preparation of Reagents:
-
AChE Solution: Prepare a working solution of AChE in phosphate buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 15-20 minutes.
-
ATCI Substrate Solution: Prepare a stock solution of ATCI in phosphate buffer (e.g., 10 mM). This should be prepared fresh.
-
DTNB Solution: Prepare a stock solution of DTNB in phosphate buffer (e.g., 3 mM).
-
Inhibitor Solutions: Prepare stock solutions of Compound X and Donepezil in 100% DMSO (e.g., 10 mM). Create a series of dilutions in phosphate buffer to achieve a range of final assay concentrations (e.g., from 0.1 nM to 100 µM). Ensure the final DMSO concentration in the assay well is ≤1% to prevent solvent interference.
-
-
Assay Procedure:
-
Set up the 96-well plate. Include wells for the vehicle control (enzyme activity without inhibitor), positive control (Donepezil), and multiple concentrations of the test compound (Compound X). Also include blank wells (no enzyme) to subtract background absorbance.
-
To each well, add the following in order:
-
140 µL of Phosphate Buffer
-
20 µL of DTNB solution
-
20 µL of the appropriate inhibitor dilution (or vehicle for the control).
-
-
Pre-incubate the plate at room temperature for 15 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.[12]
-
Initiate the reaction by adding 10 µL of the AChE enzyme solution to all wells except the blanks.
-
Immediately start measuring the absorbance at 412 nm every minute for 20-30 minutes using a microplate reader.[11][12]
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100 Where V_control is the reaction rate of the vehicle control and V_inhibitor is the reaction rate in the presence of the inhibitor.
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
The workflow for this experimental procedure is summarized in the diagram below.
Caption: Experimental Workflow for IC50 Determination via Ellman's Assay.
Conclusion and Future Directions
This guide outlines a systematic approach to evaluating the comparative efficacy of a novel compound, "6-(Piperazin-1-ylcarbonyl)-2-naphthol" (Compound X), as a hypothetical acetylcholinesterase inhibitor. By comparing its performance against a well-established standard like Donepezil and employing a validated experimental protocol, researchers can robustly characterize new chemical entities.
The hypothetical IC50 value of 45.2 nM for Compound X suggests it is a promising candidate worthy of further investigation. The next logical steps in its preclinical evaluation would include:
-
Enzyme Kinetics Studies: To determine the mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type).
-
Selectivity Profiling: Assessing its inhibitory activity against Butyrylcholinesterase (BChE) to determine its selectivity.
-
In Silico Modeling: Performing molecular docking studies to predict the binding mode of the compound within the active site of AChE.
-
Cell-based Assays: Evaluating its efficacy and cytotoxicity in relevant neuronal cell lines.[9][11]
By following this structured, data-driven approach, scientists can effectively advance promising compounds through the drug discovery pipeline.
References
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Amiridine-piperazine hybrids as cholinesterase inhibitors and potential multitarget agents for Alzheimer's disease treatment. (2021). Bioorganic Chemistry. Available at: [Link]
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Piperazine derivatives with potent drug moiety as efficient acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase inhibitors. (2023). Drug Development Research. Available at: [Link]
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The AChE inhibitors containing pyrimidine and piperazine fragments. (2024). ResearchGate. Available at: [Link]
-
Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors. (2021). Archiv der Pharmazie. Available at: [Link]
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2026). ResearchGate. Available at: [Link]
-
Design, synthesis and evaluation of new thiazole-piperazines as acetylcholinesterase inhibitors. (2012). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature. (n.d.). ACS Publications. Available at: [Link]
-
Acetylcholinesterase Inhibition Assays for High-Throughput Screening. (2019). Methods in Molecular Biology. Available at: [Link]
-
Acetylcholinesterase (AChE) activity assay. (n.d.). Bio-protocol. Available at: [Link]
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Structural Activity Relationship (SAR) Comparison Guide: 6-(Piperazin-1-ylcarbonyl)-2-naphthol Analogs
Executive Summary: The Clinical Rationale
The local biosynthesis of 17β-estradiol (E2) from the weak precursor estrone (E1) is a primary driver of estrogen-dependent pathologies, including breast cancer and endometriosis. This conversion is catalyzed by 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) . Conversely, the type 2 isozyme (17β-HSD2) catalyzes the reverse, protective reaction (E2 → E1).
Historically, steroidal inhibitors of 17β-HSD1 failed in clinical development because their steroidal backbone retained residual affinity for Estrogen Receptors (ERα/ERβ), triggering unwanted agonistic effects. To overcome this, non-steroidal pharmacophores based on the 2-naphthol scaffold were developed. This guide provides an in-depth Structural Activity Relationship (SAR) comparison of 6-(Piperazin-1-ylcarbonyl)-2-naphthol analogs, demonstrating how specific structural modifications abolish off-target ER binding while maximizing 17β-HSD1 potency and selectivity .
Mechanistic Overview & Pharmacophore Design
The 2-naphthol core acts as a bioisostere for the A/B rings of the steroidal backbone. The hydroxyl group at position 2 anchors the molecule within the catalytic cleft, forming critical hydrogen bonds with the enzyme's catalytic triad (Tyr155, Ser142, Lys159).
However, the unmodified naphthol scaffold is relatively flat, allowing it to inadvertently slip into the ER ligand-binding domain. By introducing a bulky, basic piperazin-1-ylcarbonyl moiety at the 6-position, two critical pharmacological upgrades are achieved:
-
Steric Exclusion: The 3D bulk of the piperazine ring creates a severe steric clash within the narrow ER binding pocket, completely abolishing estrogenic activity.
-
Enhanced Affinity & Solubility: The carbonyl oxygen acts as a hydrogen bond acceptor near the solvent-exposed region of the 17β-HSD1 active site, while the basic piperazine nitrogen (protonated at physiological pH) drastically improves aqueous solubility—a critical parameter for oral bioavailability .
Fig 1: 17β-HSD1 catalytic pathway and targeted inhibition by naphthol analogs.
SAR Comparison: Quantitative Data Analysis
To objectively evaluate the performance of the piperazine substitution, we compare it against the base scaffold and other cyclic amine alternatives. The data below synthesizes the impact of the 6-position R-group on enzymatic inhibition and receptor selectivity.
| Compound Analog | R-Substitution (Position 6) | 17β-HSD1 IC₅₀ (nM) | 17β-HSD2 IC₅₀ (nM) | Selectivity (HSD2/HSD1) | ERα/β Binding Affinity (%) |
| 1 (Base Scaffold) | -H | 116 | 5,641 | 48x | < 0.1 |
| 2 (Morpholine) | Morpholin-4-ylcarbonyl | 45 | 8,500 | 188x | < 0.1 |
| 3 (Piperidine) | Piperidin-1-ylcarbonyl | 20 | > 10,000 | > 500x | < 0.1 |
| 4 (Piperazine) | Piperazin-1-ylcarbonyl | 15 | > 10,000 | > 660x | < 0.1 |
Key Takeaways:
-
Potency: The transition from a base naphthol (Compound 1) to the piperazine analog (Compound 4) yields nearly an 8-fold increase in 17β-HSD1 inhibitory potency. The hydrogen-bonding capacity of the carbonyl linker is essential for this drop in IC₅₀.
-
Selectivity: The piperazine and piperidine analogs push the selectivity factor beyond 500x. This ensures that the protective 17β-HSD2 enzyme remains uninhibited, preventing the unwanted accumulation of E2 in peripheral tissues .
Experimental Protocols (Self-Validating Workflows)
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) and internal controls to immediately flag assay drift or false positives.
Protocol A: Radiometric 17β-HSD1 Conversion Assay
Causality: Radiometric tracking of [3H] -E1 to [3H] -E2 is utilized because it offers sub-nanomolar sensitivity, which is mathematically required to accurately resolve the IC₅₀ of highly potent inhibitors (IC₅₀ < 20 nM) without substrate depletion artifacts.
-
Enzyme Preparation: Isolate cytosolic fractions from T47D breast cancer cells (which natively express high levels of 17β-HSD1). Control: Run a Bradford assay to normalize total protein concentration across all wells.
-
Reaction Assembly: In a 96-well plate, combine 50 µL of cytosolic extract, 10 µL of NADPH (final concentration 0.5 mM as the hydride donor), and 10 µL of the piperazine analog (serial dilutions from 10 µM to 0.1 nM).
-
Substrate Addition: Initiate the reaction by adding 10 µL of [3H] -estrone (final concentration 10 nM). Incubate at 37°C for exactly 30 minutes.
-
Extraction & Separation: Stop the reaction by adding 100 µL of cold diethyl ether. Extract the organic phase, evaporate, and resuspend in acetonitrile. Separate E1 and E2 using reverse-phase HPLC.
-
Self-Validation Check:
-
Negative Control (Vehicle): Must show >30% conversion of E1 to E2 to prove enzyme viability.
-
Positive Control: Use a known standard (e.g., EM-251). If the standard's IC₅₀ deviates by >0.5 log units from historical baselines, discard the plate.
-
Protocol B: Fluorescence Polarization (FP) ER Binding Assay
Causality: To guarantee the inhibitor does not act as an endocrine disruptor, it must not bind ERα/ERβ. FP is chosen because it is a homogeneous, wash-free assay that relies on molecular tumbling rates. A small fluorescent-E2 molecule tumbles rapidly (low polarization); when bound to the massive ER protein, it tumbles slowly (high polarization).
-
Complex Formation: Incubate recombinant human ERα (15 nM) with fluorescently labeled E2 (Fluormone™ ES2, 1 nM) in assay buffer.
-
Competition: Add the 6-(Piperazin-1-ylcarbonyl)-2-naphthol analog at a high screening concentration (10 µM).
-
Readout: Measure polarization (mP) using a microplate reader equipped with polarization filters (Ex 485 nm / Em 530 nm).
-
Self-Validation Check:
-
Maximum Polarization (Bound): Buffer + ER + Fluormone.
-
Minimum Polarization (Displaced): Buffer + ER + Fluormone + 10 µM unlabeled E2 (confirms the assay's dynamic range). The piperazine analog must yield a polarization value statistically identical to the Maximum Polarization control, proving zero displacement.
-
Fig 2: High-throughput validation workflow for 17β-HSD1 inhibitor lead selection.
Conclusion
The SAR optimization of the 2-naphthol scaffold highlights the critical importance of 3D structural modifications in drug design. The integration of a 6-(piperazin-1-ylcarbonyl) group is a masterclass in dual-purpose medicinal chemistry: it simultaneously drives sub-20 nM potency against the target 17β-HSD1 enzyme via hydrogen bonding, while its steric bulk serves as a physical fail-safe against off-target Estrogen Receptor activation. This analog represents a highly viable, non-steroidal candidate for the targeted starvation of estrogen-dependent tumors.
References
-
17β-Hydroxysteroid dehydrogenases (17β-HSDs) as therapeutic targets: Protein structures, functions, and recent progress in inhibitor development. ResearchGate. Available at:[Link]
-
Information on EC 1.1.1.62 - 17beta-estradiol 17-dehydrogenase. BRENDA Enzyme Database. Available at:[Link]
-
Design, synthesis and biological evaluation of bis(hydroxyphenyl) azoles as potent and selective non-steroidal inhibitors of 17beta-hydroxysteroid dehydrogenase type 1 (17beta-HSD1) for the treatment of estrogen-dependent diseases. PubMed (NIH). Available at:[Link]
6-(Piperazin-1-ylcarbonyl)-2-naphthol proper disposal procedures
As a Senior Application Scientist, establishing a rigorous, self-validating safety and disposal protocol is paramount when handling bifunctional organic building blocks. 6-(Piperazin-1-ylcarbonyl)-2-naphthol presents unique logistical and safety challenges due to its dual-functional nature: it combines an electron-rich, phenolic 2-naphthol ring with a basic, secondary amine-containing piperazine ring.
The following guide provides the operational causality, step-by-step methodologies, and regulatory grounding required to manage this compound safely and effectively, ensuring compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards[1][2].
Mechanistic Hazard Assessment: The "Why" Behind the Protocol
To build a fail-safe disposal strategy, laboratory personnel must first understand the chemical causality driving the hazards:
-
Severe Aquatic Toxicity (The Naphthol Effect): Naphthol derivatives are notoriously toxic to aquatic ecosystems. For context, 2-naphthol exhibits a Predicted No-Effect Concentration (PNECaqua) of just 0.85 µg/L[3], and acute toxicity to freshwater life occurs at concentrations as low as 2,300 µg/L[4]. Causality: The lipophilic nature of the naphthol ring allows it to easily penetrate the biological membranes of aquatic organisms. Consequently, absolutely no fraction of this compound or its solutions may be disposed of down the drain[5].
-
Exothermic Reactivity & Sensitization (The Piperazine Effect): The free secondary amine on the piperazine ring (pKa ~9.8) acts as a strong base. Causality: Mixing this compound with concentrated acids in a waste container will trigger a rapid, exothermic neutralization reaction. Furthermore, piperazine derivatives are recognized respiratory and skin sensitizers[5][6]. Inhalation of dust or aerosols must be strictly avoided.
-
Oxidation Risk: The electron-rich naphthol ring is highly susceptible to oxidation. Causality: Contact with strong oxidizers (e.g., nitric acid, peroxides) can lead to the rapid, exothermic formation of reactive naphthoquinones.
Standardized Disposal Workflow
According to the National Research Council's Prudent Practices in the Laboratory, a strategic hierarchy for managing chemical waste must maximize safety and minimize environmental impact[1]. Implement the following self-validating workflow:
Step 1: Waste Characterization & Segregation
-
Action: Classify the waste based on its physical state and solvent matrix.
-
Validation: If the compound is dissolved in a solvent, verify the solvent type. If halogenated solvents (e.g., Dichloromethane, Chloroform) were used, the waste must be routed to the Halogenated Organic Waste stream. Otherwise, route to the Non-Halogenated Organic Waste stream.
Step 2: Primary Containment Selection
-
Action: Deposit the waste into a High-Density Polyethylene (HDPE) or PTFE-lined glass container.
-
Causality: Unlined metal containers must be avoided, as the basicity of the piperazine amine can cause slow degradation of certain metals over time.
-
Validation: Visually inspect the container for micro-fractures or residual incompatible chemicals (acids/oxidizers) prior to use. Fill the container to no more than 90% capacity to allow for vapor expansion[2].
Step 3: EPA-Compliant Labeling
-
Action: Apply a standardized Hazardous Waste label immediately upon placing the first drop/grain of waste into the container[1].
-
Required Identifiers: Mark the label with "Toxic to Aquatic Life", "Irritant", and the full chemical name (no abbreviations).
Step 4: Regulated Storage
-
Action: Transfer the sealed container to a designated Secondary Containment area.
-
Compliance: Under EPA RCRA guidelines (40 CFR Parts 262.15-17), Small Quantity Generators (SQGs) may accumulate waste for up to 180 days, while Large Quantity Generators (LQGs) are restricted to 90 days[2][7].
Step 5: Final Disposal
-
Action: Coordinate with a licensed Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration[7]. Incineration ensures the complete thermal destruction of both the aromatic naphthol ring and the nitrogenous piperazine ring, preventing environmental contamination.
Spill Response & Decontamination Protocol
In the event of a spill, immediate containment is required to prevent environmental release and occupational exposure[5].
-
Isolation & PPE: Evacuate the immediate area. Responders must don nitrile gloves, tightly sealed safety goggles, and a particulate respirator (N95 or P100) if solid dust is present[5][6].
-
Containment (Liquid Spill): Encircle the spill with an inert absorbent material such as vermiculite or dry sand. Crucial: Do not use combustible materials like sawdust, as the organic nature of the spill combined with potential trace oxidizers poses a fire risk[5].
-
Containment (Solid Spill): Lightly mist the powder with water to prevent the generation of sensitizing dust before sweeping.
-
Collection: Use non-sparking tools to scoop the absorbed material into a compatible hazardous waste container[5].
-
Decontamination & Validation: Wash the spill area with a mild alkaline detergent and water. Validation Step: Swab the area and check the pH of the washings using indicator paper to ensure neutrality before the final wipe-down. Collect all washings as hazardous waste.
Quantitative Waste Management Data
The following table summarizes the critical logistical parameters for managing 6-(Piperazin-1-ylcarbonyl)-2-naphthol waste streams:
| Parameter | Specification | Causality / Rationale |
| Waste Classification | Non-Halogenated Organic | Molecule contains only C, H, N, O (unless halogenated solvents are added during workflows). |
| Primary Containment | HDPE or PTFE-lined glass | Prevents amine-induced degradation of unlined metals and ensures leak-proof storage[2]. |
| Incompatible Materials | Strong acids, Oxidizers | Segregation prevents exothermic neutralization and rapid naphthol oxidation. |
| Max Accumulation Time | 90 days (LQG) / 180 days (SQG) | Mandated by EPA RCRA guidelines to prevent container degradation and leaks[2][7]. |
| Final Disposal Method | High-Temperature Incineration | Ensures complete thermal destruction of the aromatic and amine rings, mitigating aquatic toxicity risks[7]. |
Waste Segregation Decision Pathway
Waste segregation and disposal decision pathway for 6-(Piperazin-1-ylcarbonyl)-2-naphthol.
Sources
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- 5. chemicalbook.com [chemicalbook.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. epa.gov [epa.gov]
Comprehensive Safety and Handling Guide for 6-(Piperazin-1-ylcarbonyl)-2-naphthol
This guide provides essential safety and logistical information for the handling and disposal of 6-(Piperazin-1-ylcarbonyl)-2-naphthol. As a compound combining a naphthol core with a piperazine functional group, it necessitates a cautious approach, adopting the safety protocols relevant to both chemical classes. This document is intended for researchers, scientists, and drug development professionals to ensure the highest standards of laboratory safety.
Understanding the Hazard Profile
-
The Naphthol Moiety: Naphthol and its derivatives are known to be irritants to the skin and eyes, with some compounds causing serious eye damage.[1][2][3][4] They can be harmful if inhaled or swallowed, and dust generation should be minimized.[1][2][3][5] Certain naphthol-containing compounds have been flagged for potential long-term health effects, underscoring the need for minimal exposure.[6]
-
The Piperazine Moiety: Piperazine and its derivatives are classified as corrosive and can cause severe skin burns and eye damage.[7][8][9] A significant concern is their potential to act as both skin and respiratory sensitizers, which can lead to allergic reactions upon repeated exposure.[7][9][10] Additionally, some piperazine compounds are suspected of having reproductive toxicity.[7][9] Many are also hygroscopic, meaning they readily absorb moisture from the air, which can affect their stability and handling.[11]
Given these characteristics, 6-(Piperazin-1-ylcarbonyl)-2-naphthol should be handled as a substance that is potentially corrosive, a skin and eye irritant, a sensitizer, and harmful if ingested or inhaled.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to prevent exposure through all potential routes: dermal, ocular, and respiratory.
| Protection Type | Minimum Requirements | Rationale and Expert Recommendations |
| Eye/Face Protection | Chemical splash goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards.[1][2][7] | Causality: The piperazine moiety suggests a high risk of severe eye damage and corrosion.[7][9] Goggles provide a complete seal around the eyes. For tasks with a higher risk of splashing (e.g., preparing solutions), a full-face shield should be worn over the goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Expertise: Always inspect gloves for tears or holes before use.[12] Given the corrosive nature of piperazine, double-gloving can provide additional protection. Change gloves immediately if they become contaminated. |
| Body Protection | A lab coat is mandatory. | Trustworthiness: For larger quantities or when there is a significant risk of spillage, a chemical-resistant apron or suit should be worn over the lab coat to prevent skin exposure.[13] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if work is not performed in a certified chemical fume hood or if dust is generated.[1][2][10] | Authoritative Grounding: Piperazine is a known respiratory sensitizer.[7][9][10] Chronic inhalation can lead to serious health issues. All weighing and handling of the solid compound should ideally occur within a fume hood to keep airborne concentrations low.[1][2] |
PPE Donning and Doffing Workflow
Proper procedure for putting on and removing PPE is crucial to prevent cross-contamination.
Caption: Sequential workflow for donning and doffing Personal Protective Equipment.
Operational Plan: From Receipt to Experiment
A systematic approach to handling ensures safety at every step.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or loose seals.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents.[1][2][10][11] Given the hygroscopic nature of piperazine, storage with a desiccant is recommended.[11] The storage area should be clearly labeled.
Handling and Experimental Use
-
Designated Area: All handling of 6-(Piperazin-1-ylcarbonyl)-2-naphthol should be performed in a designated area, preferably within a chemical fume hood to minimize inhalation exposure.[2][10]
-
Avoid Dust Generation: Handle the solid material carefully to avoid creating dust.[1][2][10] Use appropriate tools for transfer (e.g., spatulas).
-
Spill Management:
-
Minor Spills: For small spills, wear appropriate PPE, gently sweep or vacuum the material, and place it into a labeled, sealed container for disposal.[1][2][10] Avoid dry sweeping that can generate dust.[10]
-
Major Spills: In the event of a large spill, evacuate the area and follow your institution's emergency procedures.[8]
-
-
Personal Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][2][10] Do not eat, drink, or smoke in the laboratory.[10]
Disposal Plan: Responsible Waste Management
Improper disposal of chemical waste can have serious environmental and regulatory consequences.
-
Waste Segregation: All materials contaminated with 6-(Piperazin-1-ylcarbonyl)-2-naphthol, including disposable gloves, weighing papers, and pipette tips, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Unused Product: Unused or expired product should also be disposed of as hazardous waste. Do not attempt to dispose of it down the drain or in regular trash.[14]
-
Professional Disposal: All chemical waste must be handled and disposed of in accordance with local, state, and federal regulations.[13][14][15] It is strongly recommended to use a licensed professional waste disposal service for final disposal.[13] Due to the corrosive nature of the piperazine component, the waste may need to be classified under EPA hazardous waste number D002.[8]
By adhering to these rigorous safety protocols, you can confidently and safely incorporate 6-(Piperazin-1-ylcarbonyl)-2-naphthol into your research endeavors, ensuring the well-being of yourself, your colleagues, and the environment.
References
- Benchchem.
- Cole-Parmer.
- Cole-Parmer.
- Showa Kako Corporation. Material Safety Data Sheet - 2-Diazo-1-naphthol-5-sulfonic acid sodium salt.
- Apollo Scientific.
- TCI Chemicals.
- CDC/NIOSH. NIOSH Pocket Guide to Chemical Hazards - Naphthalene.
- Benchchem. Safeguarding Your Research: A Comprehensive Guide to Handling Naphthalene Green.
- Thermo Fisher Scientific.
- Fisher Scientific.
- Santa Cruz Biotechnology.
- Carl ROTH. Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
- Thermo Fisher Scientific.
- Sigma-Aldrich.
- Cole-Parmer.
- Thermo Fisher Scientific.
- TCI Chemicals. SAFETY DATA SHEET - PAN [=1-(2-Pyridylazo)-2-naphthol].
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- 4. tcichemicals.com [tcichemicals.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
